Zamzetoclax
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H46ClN5O6S |
|---|---|
Poids moléculaire |
736.3 g/mol |
Nom IUPAC |
N-[(3'R,4S,6'R,7'S,8'Z,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1 |
Clé InChI |
GRGIAFGOQJYTKU-IEWOJIIMSA-N |
SMILES isomérique |
C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
SMILES canonique |
CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Cellular Target of Zamzetoclax: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamzetoclax (formerly GS-9716) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and therapeutic resistance of various cancers. This compound was under investigation as a therapeutic agent for solid malignancies; however, its clinical development has been discontinued (B1498344). This guide provides a detailed overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Introduction: The Role of MCL-1 in Apoptosis
The BCL-2 family of proteins are central regulators of programmed cell death, or apoptosis. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA, NOXA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1). The balance between these opposing factions dictates the cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade. However, in response to cellular stress or damage, pro-apoptotic "BH3-only" proteins are upregulated and bind to the anti-apoptotic proteins, liberating the effector proteins BAX and BAK. Activated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, which execute the apoptotic program.
MCL-1 is a key anti-apoptotic protein that primarily functions by sequestering the pro-apoptotic proteins BAK, BIM, and NOXA.[1] Its rapid turnover allows for tight regulation of cell survival. Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis and develop resistance to chemotherapy and other targeted therapies.[2]
This compound: A Selective MCL-1 Inhibitor
This compound is an orally bioavailable small molecule designed to selectively bind to the BH3-binding groove of MCL-1.[3][4] By occupying this groove, this compound competitively displaces pro-apoptotic proteins, such as BIM and BAK. This disruption of the MCL-1/pro-apoptotic protein complex unleashes the apoptotic signaling cascade, leading to cancer cell death.
Quantitative Data
While extensive data on this compound is not publicly available due to its discontinued development, the following table summarizes its reported cellular activity. For comparison, data for other well-characterized MCL-1 inhibitors are also included.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound (GS-9716) | MCL-1 | Growth Inhibition | Median GI50 = 470 nM | Breast Cancer Cells | [5] |
| Growth Inhibition | Median GI50 = 30 nM | Hematological Cells | [5] | ||
| S63845 | MCL-1 | Binding Affinity (Kd) | 0.19 nM | Biochemical Assay | [6] |
| Binding Affinity (Ki) | < 1.2 nM | Biochemical Assay | [6] | ||
| A-1210477 | MCL-1 | Binding Affinity (Ki) | 0.45 nM | Biochemical Assay | [7] |
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and other MCL-1 inhibitors is centered on the disruption of protein-protein interactions within the intrinsic apoptotic pathway.
Experimental Protocols
The characterization of MCL-1 inhibitors like this compound involves a series of biochemical and cell-based assays to determine binding affinity, cellular potency, and the induction of apoptosis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format.
Principle: TR-FRET technology is based on the transfer of energy between two fluorophores, a donor (e.g., Terbium) and an acceptor (e.g., a fluorescent dye), when they are in close proximity.[8][9] In the context of MCL-1, a terbium-labeled anti-His antibody binds to a His-tagged MCL-1 protein (donor), and a dye-labeled peptide ligand (e.g., a BH3 peptide) binds to MCL-1 (acceptor). When the donor is excited, it transfers energy to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts the MCL-1/ligand interaction will decrease the FRET signal.
Protocol:
-
Reagent Preparation: Dilute recombinant His-tagged MCL-1 protein, dye-labeled peptide ligand, and terbium-labeled anti-His antibody in TR-FRET assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound or the test compound.
-
Assay Plate Setup: In a 384-well plate, add the test compound, followed by the MCL-1 protein and the dye-labeled peptide ligand.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Add the terbium-labeled anti-His antibody and incubate for another period (e.g., 1 hour).
-
Measurement: Read the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with an MCL-1 inhibitor.[10]
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11][12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane. Therefore, live cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with varying concentrations of this compound or a control compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[13] Cleavage of this substrate by activated caspases-3 or -7 releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Protocol:
-
Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or a control.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-treated control.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins in the BCL-2 family following treatment with an MCL-1 inhibitor.[14]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against MCL-1, BAX, BAK, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein levels.
Conclusion
This compound is a selective inhibitor of the anti-apoptotic protein MCL-1. By disrupting the interaction of MCL-1 with pro-apoptotic proteins, this compound effectively triggers the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival. Although its clinical development has been halted, the study of this compound and other MCL-1 inhibitors continues to provide valuable insights into the critical role of MCL-1 in cancer and highlights its potential as a therapeutic target. The experimental methodologies outlined in this guide are fundamental to the preclinical characterization of this class of targeted anticancer agents.
References
- 1. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 4. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. columbiabiosciences.com [columbiabiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. benchchem.com [benchchem.com]
Zamzetoclax: A Technical Overview of a Discontinued BCL-2 Family Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zamzetoclax (formerly GS-9716) was an investigational, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, with a primary focus on myeloid cell leukemia-1 (MCL-1). Developed by Gilead Sciences, this compound aimed to induce apoptosis in cancer cells dependent on MCL-1 for survival. It progressed to Phase I clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in combination with other anti-cancer agents. However, in the second quarter of 2025, Gilead announced the discontinuation of the this compound development program.[1][2] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, the rationale for its development, and a summary of its clinical investigation, presented as a case study of a discontinued (B1498344) MCL-1 inhibitor.
Introduction to BCL-2 Family Protein Inhibition
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3] This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). In cancer, the overexpression of anti-apoptotic BCL-2 family members is a common mechanism of survival and resistance to therapy. By sequestering pro-apoptotic proteins, these anti-apoptotic proteins prevent the initiation of programmed cell death.
MCL-1 is a frequently overexpressed anti-apoptotic protein in various hematologic and solid tumors, and its amplification is associated with poor prognosis and resistance to conventional cancer therapies.[4] Therefore, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to antagonize MCL-1 has been a significant focus in oncology drug discovery.
This compound (GS-9716): A Profile
This compound was designed as a potent and selective inhibitor of MCL-1.[5] By binding to the hydrophobic groove of MCL-1, this compound was intended to displace pro-apoptotic proteins, thereby liberating them to activate the downstream apoptotic cascade, leading to cancer cell death.
Mechanism of Action
The proposed mechanism of action for this compound is centered on the specific inhibition of MCL-1. This action restores the cell's natural apoptotic machinery.
Preclinical Data Summary
While specific quantitative binding affinity and selectivity data for this compound (e.g., Ki or IC50 values) have not been extensively published in peer-reviewed literature, it was positioned as a selective MCL-1 inhibitor. The preclinical development would have involved a suite of biochemical and cell-based assays to determine its potency and selectivity against a panel of BCL-2 family members.
Table 1: Hypothetical Preclinical Characterization of an MCL-1 Inhibitor like this compound
| Assay Type | Parameter Measured | BCL-2 Family Member | Expected Result for a Selective MCL-1 Inhibitor |
| Biochemical Assays | |||
| Competitive Binding Assay | Ki (nM) | MCL-1 | Low nM |
| BCL-2 | >1000 nM | ||
| BCL-xL | >1000 nM | ||
| BCL-w | >1000 nM | ||
| Cell-Based Assays | |||
| Cell Viability Assay | IC50 (nM) | MCL-1 Dependent Cell Line | Potent (Low nM) |
| BCL-2 Dependent Cell Line | Inactive (>10,000 nM) | ||
| BCL-xL Dependent Cell Line | Inactive (>10,000 nM) | ||
| Apoptosis Induction | % Apoptotic Cells | MCL-1 Dependent Cell Line | Significant increase |
| Co-immunoprecipitation | Disruption of MCL-1/BIM interaction | MCL-1/BIM | Disruption observed |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, the following are standard methodologies used in the characterization of BCL-2 family inhibitors.
Biochemical Binding Affinity Assay (e.g., TR-FRET)
This assay quantitatively measures the binding affinity of an inhibitor to a specific BCL-2 family protein.
Cell-Based Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with an inhibitor.
Protocol:
-
Cell Culture: Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Co-immunoprecipitation (Co-IP)
This technique is used to demonstrate that the inhibitor disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM) within the cell.
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MCL-1.
-
Immune Complex Capture: Add protein A/G beads to pull down the MCL-1 and its interacting proteins.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and pro-apoptotic proteins like BIM to assess the level of interaction.
Clinical Development and Discontinuation
This compound was being evaluated in a Phase I, open-label, multicenter study (NCT05006794) in patients with advanced solid malignancies.[6] The trial was designed to assess the safety, tolerability, and pharmacokinetics of this compound as a monotherapy and in combination with other anticancer agents, including docetaxel (B913) and sacituzumab govitecan.
In August 2025, Gilead Sciences announced the discontinuation of the this compound program.[1][2] The reasons for the discontinuation have not been publicly detailed but are part of a broader pipeline restructuring by the company.[1] The discontinuation of this compound adds to a list of other MCL-1 inhibitors that have faced challenges in clinical development, highlighting the difficulties in translating preclinical promise into clinical success for this target.[2]
Table 2: Overview of the this compound (GS-9716) Phase I Clinical Trial
| Clinical Trial Identifier | NCT05006794 |
| Phase | I |
| Study Design | Open-label, multi-center, dose-escalation and expansion |
| Patient Population | Adults with advanced solid malignancies |
| Interventions | - this compound monotherapy- this compound in combination with docetaxel- this compound in combination with sacituzumab govitecan |
| Primary Objectives | - To determine the maximum tolerated dose (MTD)- To characterize the safety and tolerability |
| Status | Terminated |
Conclusion and Future Perspectives
This compound was a promising MCL-1 inhibitor that, like many others targeting this challenging member of the BCL-2 family, ultimately did not proceed through clinical development. The discontinuation of this compound underscores the complexities of targeting MCL-1, which may include on-target toxicities and a narrow therapeutic window.
For the field of BCL-2 family protein inhibition, the experience with this compound and other discontinued MCL-1 inhibitors provides valuable lessons. Future efforts in this area will likely focus on developing inhibitors with improved selectivity and safety profiles, as well as on identifying patient populations most likely to benefit from MCL-1 inhibition through robust biomarker strategies. The story of this compound serves as an important case study for researchers and drug developers in the ongoing quest to effectively target the core apoptotic machinery in cancer.
References
- 1. Gilead Announces Findings From New Preclinical Study Evaluating Novel Class Of HIV Capsid Inhibitors - BioSpace [biospace.com]
- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. aacr.org [aacr.org]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. Facebook [cancer.gov]
- 6. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Preclinical Profile of Zamzetoclax (GS-9716): An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zamzetoclax (GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Upregulation of MCL1 is a key mechanism of cancer cell survival and resistance to therapy. This compound directly binds to MCL1, disrupting its interaction with pro-apoptotic proteins and thereby triggering the mitochondrial apoptosis pathway. This technical guide summarizes the key preclinical findings for this compound, presenting data on its in vitro and in vivo activity, mechanism of action, and synergistic potential with other anti-cancer agents. The development of this compound has since been discontinued.[1]
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BIM, BAK, BAX) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL1). In many cancers, the overexpression of anti-apoptotic proteins like MCL1 allows tumor cells to evade apoptosis, contributing to tumorigenesis and therapeutic resistance.[2]
This compound was developed by Gilead Sciences as a targeted therapy to inhibit MCL1. By binding to MCL1, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cancer cell death.[2] This document provides a comprehensive overview of the preclinical data that supported the initial clinical investigation of this compound.
In Vitro Activity
This compound has demonstrated potent and selective activity against a range of cancer cell lines, particularly those dependent on MCL1 for survival.
Cellular Viability
The potency of this compound was assessed across panels of hematological and breast cancer cell lines. The compound exhibited significant growth inhibition (GI) in both cancer types.[2]
| Cancer Type | Cell Line Panel | Median GI50 (nM) |
| Hematological Malignancies | Various | 30[2] |
| Breast Cancer | Various | 470[2] |
Mechanism of Action in Cell-Based Assays
-
Disruption of MCL1 Protein Dimers: In both hematological and solid tumor cell lines, this compound led to a dose-dependent reduction in the interaction between MCL1 and the pro-apoptotic proteins BIM and BAK.[2]
-
Induction of Apoptosis: The disruption of MCL1-BIM and MCL1-BAK dimers correlated with a dose-dependent increase in cleaved caspases, a key marker of apoptosis.[2]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in several xenograft models of human cancers.
Monotherapy
This compound, administered orally, demonstrated significant tumor growth inhibition as a single agent in various dosing schedules.
| Cancer Model | Xenograft Type | Dosing Schedules | Outcome |
| Multiple Myeloma | H929 Cell Line Xenograft | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |
| Triple-Negative Breast Cancer (TNBC) | HCC1187 & HCC70 Cell Line Xenografts | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |
| Triple-Negative Breast Cancer (TNBC) | Patient-Derived Xenograft (PDX) | Daily, Once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |
Combination Therapy
This compound showed strong synergistic effects when combined with other anti-cancer therapies in preclinical models.
| Cancer Model | Combination Agent | Dosing Schedule | Outcome |
| Acute Myeloid Leukemia (AML) | Venetoclax | Not Specified | Robust in vitro synergy[2] |
| Triple-Negative Breast Cancer (TNBC) | Paclitaxel | Not Specified | Robust in vitro synergy[2] |
| TNBC | Paclitaxel | GS-9716: Oral, 2 days on/5 days off; Paclitaxel: IV, QW | Complete tumor regression in HCC1187 xenograft model[2] |
| TNBC | Paclitaxel | Not Specified | Similar complete response in PDX models[2] |
Pharmacokinetics
Preclinical studies indicated that this compound has favorable pharmacokinetic properties with good oral bioavailability across different species.[2] Specific quantitative data on parameters such as Cmax, Tmax, and half-life are not publicly available.
Experimental Protocols
While detailed, step-by-step protocols from primary publications are not available, the following methodologies can be inferred from the available data.
In Vitro Cell Viability Assay (Inferred)
-
Cell Culture: Cancer cell lines (hematological and breast cancer panels) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The GI50 (the concentration of drug that causes 50% reduction in cell growth) is calculated from the dose-response curves.
Protein Dimer Disruption Assay (Inferred)
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified time.
-
Cell Lysis: Cells are lysed to extract proteins.
-
Immunoprecipitation: An antibody targeting MCL1 is used to pull down MCL1 and its binding partners.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against BIM and BAK to assess the amount of these proteins co-precipitated with MCL1. A reduction in the BIM and BAK signal indicates disruption of the protein dimers.
Apoptosis Assay (Inferred)
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations.
-
Cell Lysis: Protein extracts are prepared from the treated cells.
-
Western Blotting: The protein extracts are subjected to Western blotting using an antibody that specifically detects cleaved caspases (e.g., cleaved caspase-3), which are markers of apoptosis. An increase in the cleaved caspase signal indicates induction of apoptosis.
Xenograft Studies (Inferred)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., H929, HCC1187, HCC70) or fragments from patient-derived tumors are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into control and treatment groups.
-
Treatment Administration: this compound is administered orally according to the specified dosing schedule (daily, weekly, or cycled). For combination studies, the other agent (e.g., paclitaxel) is administered as per its standard route and schedule (e.g., intravenously, weekly).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze for biomarkers, such as MCL1-BIM/BAK dimer disruption and cleaved caspases, to confirm the mechanism of action in vivo.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing apoptosis.
In Vitro Experimental Workflow
Caption: Workflow for in vitro characterization of this compound.
In Vivo Xenograft Study Workflow
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
The preclinical data for this compound (GS-9716) demonstrated its potential as a potent and selective MCL1 inhibitor. It showed significant anti-tumor activity both as a monotherapy and in combination with other anti-cancer agents in a variety of cancer models. The mechanism of action was confirmed to be the on-target inhibition of MCL1, leading to the induction of apoptosis. These promising preclinical findings supported the advancement of this compound into Phase 1 clinical trials for the treatment of advanced solid tumors.[2] However, the clinical development of this compound was later discontinued.[1]
References
Zamzetoclax: A Technical Overview of a Potent and Selective MCL-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (also known as GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2] MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that are crucial regulators of the intrinsic pathway of apoptosis.[3] Overexpression of MCL-1 is a common feature in various cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for cancer treatment.[3][4] this compound was under development by Gilead Sciences for the treatment of solid malignancies, both as a monotherapy and in combination with other anticancer agents, before its discontinuation.[5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a complex macrocyclic molecule. Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-[(3'R,4S,6'R,7'S,8'E,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ⁶-thia-1,14-diazatetracyclo[14.7.2.0³,⁶.0¹⁹,²⁴]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
| Molecular Formula | C₃₈H₄₆ClN₅O₆S |
| CAS Number | 2388470-64-0 |
| Canonical SMILES | C[C@H]1C/C=C/--INVALID-LINK--Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |
| InChI | InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5+/t24-,27-,29+,33-,38-,51?/m0/s1 |
| InChIKey | GRGIAFGOQJYTKU-YSCNSAAASA-N |
Physicochemical Properties (Computed)
| Property | Value |
| Molecular Weight | 736.3 g/mol |
| XLogP3 | 7.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 11 |
| Rotatable Bond Count | 6 |
| Exact Mass | 735.2857331 Da |
| Monoisotopic Mass | 735.2857331 Da |
| Topological Polar Surface Area | 133 Ų |
| Heavy Atom Count | 51 |
| Complexity | 1430 |
Note: The physicochemical properties listed above are computed and may differ from experimental values.
Mechanism of Action and Signaling Pathway
This compound functions as a BH3 mimetic, specifically targeting the anti-apoptotic protein MCL-1.[1] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., BCL-2, BCL-XL, MCL-1) proteins of the BCL-2 family governs the intrinsic pathway of apoptosis. In many cancer cells, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. These proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
This compound binds with high affinity to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins like BIM and BAK.[1] This liberation of pro-apoptotic factors allows them to oligomerize at the mitochondrial membrane, leading to MOMP, the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular docking analysis of MCL-1 inhibitors for breast cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
The Early Discovery and Development of Zamzetoclax (GS-9716): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (formerly GS-9716) is a potent, selective, and orally bioavailable small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). As a member of the B-cell lymphoma 2 (Bcl-2) family of proteins, MCL-1 is a key regulator of the intrinsic apoptotic pathway and is frequently overexpressed in a variety of hematologic and solid tumors, contributing to cancer cell survival and resistance to therapy.[1][2] this compound was developed by Gilead Sciences with the aim of restoring the natural process of apoptosis in cancer cells dependent on MCL-1 for survival. Despite showing promise in preclinical studies, the clinical development of this compound was discontinued (B1498344).[3] This technical guide provides a comprehensive overview of the early discovery and development of this compound, including its mechanism of action, preclinical data, and the context of its discontinuation.
Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway
This compound functions as a BH3 mimetic, targeting the BH3-binding groove of the MCL-1 protein.[2] In healthy cells, a delicate balance between pro-apoptotic (e.g., BAK, BAX) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, MCL-1) proteins governs the cell's fate. In many cancers, this balance is shifted towards survival through the overexpression of anti-apoptotic proteins like MCL-1. MCL-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which are critical steps in the apoptotic cascade.[4][5]
By binding to the BH3 groove of MCL-1 with high affinity, this compound displaces pro-apoptotic proteins, liberating them to trigger MOMP, the release of cytochrome c, and ultimately, apoptotic cell death.
Preclinical Development
In Vitro Activity
While specific binding affinity data (e.g., Ki or IC50 values) for this compound against MCL-1 are not publicly available in detail, its description as a "potent and selective" inhibitor suggests high affinity for its target with minimal activity against other Bcl-2 family members.[6] Preclinical evaluation of MCL-1 inhibitors typically involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action.
Table 1: Summary of Preclinical In Vitro Data for this compound (GS-9716)
| Assay Type | Cell Lines | Endpoint | Result | Citation |
| Cell Viability | Hematological Cancer Cell Panel | GI50 | Median GI50 = 30 nM | [7] |
| Cell Viability | Breast Cancer Cell Panel | GI50 | Median GI50 = 470 nM | [7] |
Note: Detailed quantitative data from specific cell lines are not publicly available.
In Vivo Efficacy
Preclinical in vivo studies in xenograft models are critical for assessing the anti-tumor activity of a drug candidate. This compound demonstrated significant efficacy in triple-negative breast cancer (TNBC) xenograft models.[8]
Table 2: Summary of Preclinical In Vivo Efficacy of this compound (GS-9716)
| Tumor Model | Treatment | Dosing Schedule | Outcome | Citation |
| HCC1187 (TNBC Xenograft) | This compound + Paclitaxel | Not specified | Complete tumor growth inhibition | [7] |
| MDA-MB-468 (TNBC Xenograft) | This compound + Sacituzumab Govitecan | Not specified | Significant tumor growth inhibition | [8] |
Note: Specific dosing regimens and quantitative tumor growth inhibition percentages are not publicly available.
Clinical Development
This compound entered a Phase 1 clinical trial (NCT05006794) to evaluate its safety, tolerability, and pharmacokinetics in adults with advanced solid malignancies, both as a monotherapy and in combination with other anticancer agents.[9][10]
Table 3: Overview of the Phase 1 Clinical Trial for this compound (GS-9716)
| Parameter | Details |
| Trial Identifier | NCT05006794 |
| Title | A Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies |
| Status | Terminated |
| Phase | Phase 1 |
| Study Design | Open-label, multi-center, dose-escalation and dose-expansion |
| Primary Objectives | To determine the maximum tolerated dose (MTD) or maximum administered dose of this compound. To characterize the safety and tolerability of this compound as monotherapy and in combination. |
| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy is available or has failed. |
| Interventions | This compound monotherapy; this compound in combination with Docetaxel or Sacituzumab govitecan-hziy. |
The results of this clinical trial have not been publicly disclosed.
Discontinuation of Development
In August 2025, it was reported that Gilead Sciences had discontinued the development of this compound.[3] While an official, detailed statement from Gilead specifying the reasons for this decision is not publicly available, the discontinuation is consistent with a broader trend of challenges in the clinical development of MCL-1 inhibitors. A significant safety concern for this class of drugs is on-target cardiotoxicity.[11][12][13] MCL-1 plays a crucial role in the survival and function of cardiomyocytes, and its inhibition can lead to cardiac adverse events, often detected by an elevation in cardiac troponin levels.[11][12] Several other MCL-1 inhibitors have also been discontinued due to similar cardiotoxicity concerns.[1][14]
Experimental Protocols
Detailed protocols for the specific preclinical assays used in the development of this compound have not been published. However, the following sections describe standard methodologies for key experiments typically employed in the evaluation of MCL-1 inhibitors.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[1][4][11]
-
Procedure:
-
Seed cells in a 96-well plate and treat with varying concentrations of the test compound (e.g., this compound) for a predetermined time.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.[15]
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nu/nu) are typically used to prevent rejection of human tumor cells.[16][17]
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., HCC1187) under sterile conditions.
-
Harvest cells in their exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[18]
-
-
Treatment and Monitoring:
-
Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) and vehicle control according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.
-
-
Endpoint Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Excise tumors for weighing and further pharmacodynamic analysis (e.g., target engagement, apoptosis markers).[19]
-
Conclusion
This compound (GS-9716) represents a well-characterized effort in the development of MCL-1 inhibitors for cancer therapy. Its potent and selective preclinical profile highlighted the potential of targeting MCL-1 in solid tumors. However, its discontinuation, likely due to the class-wide issue of cardiotoxicity, underscores the significant challenges that remain in translating the strong biological rationale for MCL-1 inhibition into safe and effective clinical treatments. Future efforts in this area will likely focus on developing MCL-1 inhibitors with an improved therapeutic window, potentially through intermittent dosing schedules, combination therapies, or novel drug delivery strategies to mitigate off-tumor toxicities.
References
- 1. captortherapeutics.com [captortherapeutics.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacr.org [aacr.org]
- 8. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Facebook [cancer.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ncardia.com [ncardia.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. blog.championsoncology.com [blog.championsoncology.com]
The Preclinical Pharmacodynamics of Zamzetoclax: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of zamzetoclax (formerly GS-9716), a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1). Overexpression of MCL1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology drug development. This document details the mechanism of action, in vitro and in vivo activity, and relevant experimental protocols for studying the pharmacodynamics of this compound and similar molecules. Despite its promising preclinical profile, the clinical development of this compound was discontinued (B1498344) by Gilead Sciences.[1]
Core Mechanism of Action
This compound functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the MCL1 protein. By binding to MCL1, this compound displaces pro-apoptotic proteins, such as BIM and BAK, which are normally sequestered by MCL1.[2] This disruption leads to the activation of the mitochondrial apoptosis pathway, ultimately resulting in cancer cell death.[2]
Caption: MCL1 Signaling Pathway and this compound's Mechanism of Action.
Quantitative In Vitro Activity
This compound has demonstrated potent and selective activity against a range of cancer cell lines, particularly those dependent on MCL1 for survival. Its efficacy is quantified by the GI50, the concentration of the drug that causes 50% inhibition of cell growth.
| Cancer Type | Cell Line Panel | Median GI50 (nM) |
| Hematological Malignancies | Multiple Myeloma (e.g., H929) | 30[2] |
| Solid Tumors | Breast Cancer | 470[2] |
| Table 1: In Vitro Cell Viability of this compound in Cancer Cell Lines.[2] |
In Vivo Pharmacodynamics and Efficacy
Preclinical studies in xenograft models have confirmed the anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
| Cancer Model | Dosing Schedule | Outcome |
| Multiple Myeloma (H929 xenograft) | Daily, once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |
| Triple-Negative Breast Cancer (TNBC) (HCC1187, HCC70 xenografts) | Daily, once per week, or 2 days on/5 days off | Significant tumor growth inhibition[2] |
| TNBC Patient-Derived Xenograft (PDX) | Not specified | Significant tumor growth inhibition[2] |
| TNBC (HCC1187 xenograft) with Paclitaxel | This compound (oral, 2 days on/5 days off) + Paclitaxel (IV, QW) | Complete tumor regression[2] |
| Acute Myeloid Leukemia (AML) models | In combination with Venetoclax | Strong synergy[2] |
| Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models.[2] |
Pharmacodynamic studies in these in vivo models have shown a dose-dependent reduction of MCL1-BIM and MCL1-BAK protein dimers in tumor tissues, which correlates with an increase in apoptosis markers like cleaved caspase.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of an MCL1 inhibitor like this compound.
Caption: Experimental Workflow for Pharmacodynamic Evaluation.
Co-Immunoprecipitation for MCL1 Dimer Disruption
Objective: To determine if this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners (e.g., BIM, BAK).
Protocol:
-
Cell Culture and Treatment: Culture MCL1-dependent cancer cells to 70-80% confluency. Treat cells with a dose range of this compound or vehicle control for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing Lysates: Incubate cell lysates with Protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for MCL1 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against MCL1, BIM, and BAK. Detect with appropriate secondary antibodies and a chemiluminescent substrate. A decrease in the amount of BIM or BAK co-immunoprecipitated with MCL1 in this compound-treated cells compared to control indicates disruption of the protein-protein interaction.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and calculate the GI50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically from low nM to high µM) for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to vehicle-treated controls and plot the percentage of viability against the logarithm of the drug concentration. Fit the data to a four-parameter logistic regression model to determine the GI50 value.
Flow Cytometry for Apoptosis (Cleaved Caspase-3)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., 0.1% Triton X-100 or ice-cold methanol) to allow antibody access to intracellular proteins.
-
Intracellular Staining: Stain the cells with a fluorescently-conjugated antibody specific for the active (cleaved) form of Caspase-3.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells positive for cleaved Caspase-3 represents the apoptotic population.
Conclusion
This compound is a potent and selective MCL1 inhibitor with demonstrated preclinical activity in a variety of cancer models, including those for hematological malignancies and solid tumors. Its mechanism of action, involving the disruption of MCL1's sequestration of pro-apoptotic proteins, leads to the induction of apoptosis. While its clinical development has been discontinued, the preclinical data and the methodologies used to characterize its pharmacodynamics provide a valuable framework for the evaluation of other MCL1 inhibitors and BH3 mimetics in cancer drug discovery.
References
In Vitro Anti-Cancer Activity of Zamzetoclax: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (formerly GS-9716) is a potent and selective small molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1).[1] MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a critical role in regulating the intrinsic pathway of apoptosis. Overexpression of MCL1 is a common feature in a variety of cancers and is associated with tumor progression and resistance to therapy. This compound was developed to counteract this survival mechanism by directly binding to MCL1, thereby inducing apoptosis in cancer cells dependent on this protein for survival. This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Although the clinical development of this compound has been discontinued, the preclinical data generated for this compound remain valuable for the broader understanding of MCL1 inhibition in oncology.
Quantitative Data Presentation
The in vitro efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data from these studies.
| Cell Line Type | Metric | Value | Reference |
| Hematological Cancer Cell Lines | Median GI50 | 30 nM | [1] |
| Breast Cancer Cell Lines | Median GI50 | 470 nM | [1] |
Table 1: Cellular Viability Inhibition by this compound. GI50 (50% growth inhibition) values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively targeting and inhibiting the anti-apoptotic protein MCL1.[1] MCL1 sequesters pro-apoptotic proteins, such as BIM and BAK, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent apoptosis. By binding to the BH3-binding groove of MCL1, this compound disrupts the interaction between MCL1 and its pro-apoptotic binding partners. This leads to the release of BIM and BAK, which can then activate the apoptotic cascade, culminating in caspase activation and programmed cell death.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize the anti-cancer activity of this compound. These protocols are based on standard laboratory procedures for evaluating MCL1 inhibitors.
Cell Viability Assay
This protocol describes the determination of the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines using a luminescence-based cell viability assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (GS-9716)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear-bottom, white-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from wells containing medium only.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the GI50 value.
-
Co-Immunoprecipitation Assay for MCL1-BIM Interaction
This protocol is for assessing the ability of this compound to disrupt the interaction between MCL1 and BIM in cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-MCL1 antibody for immunoprecipitation
-
Anti-BIM antibody for western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-MCL1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-BIM antibody.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Analyze the intensity of the BIM band in the immunoprecipitated samples. A decrease in the BIM band intensity with increasing concentrations of this compound indicates disruption of the MCL1-BIM interaction.
-
Caspase Activity Assay
This protocol measures the activation of executioner caspases-3 and -7, key markers of apoptosis, in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
96-well opaque-walled cell culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate as described for the cell viability assay.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a duration determined to be optimal for apoptosis induction (e.g., 24-48 hours).
-
-
Assay Protocol:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with medium only.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
-
Conclusion
The preclinical in vitro data for this compound demonstrate its potency as a selective MCL1 inhibitor. It effectively reduces the viability of cancer cells, particularly those of hematological origin, by disrupting the MCL1-BIM interaction and inducing apoptosis. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of MCL1 inhibitors, which remains a critical area of research in oncology. While this compound development has been halted, the insights gained from its preclinical evaluation contribute to the ongoing efforts to therapeutically target the BCL-2 family of proteins in cancer.
References
Discontinuation of the Zamzetoclax Clinical Trial: A Technical Analysis
Foster City, CA – The clinical development of zamzetoclax (formerly GS-9716), a novel inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), has been discontinued (B1498344) by Gilead Sciences. The decision, announced in the company's second-quarter 2025 update, follows a broader trend of challenges within the development of MCL1 inhibitors and a strategic pipeline prioritization by the company. This in-depth guide provides a comprehensive analysis of the available information surrounding the termination of the this compound clinical trial, aimed at researchers, scientists, and drug development professionals.
Rationale for Discontinuation
The termination of the this compound clinical program was not attributed to a specific safety concern but rather a strategic decision reflecting the challenging landscape of MCL1 inhibition and a portfolio review by Gilead.[1][2] The discontinuation was announced alongside the cessation of two other early-stage programs, indicating a move to concentrate resources on assets with a higher probability of success.[1][2]
This decision was likely influenced by the lack of compelling clinical efficacy observed with other MCL1 inhibitors in development. For instance, Amgen terminated a phase 1 study of its MCL1 inhibitor, tapotoclax, due to a lack of clinical efficacy.[3] The broader class of MCL1 inhibitors has faced significant hurdles, with several clinical-stage discontinuations by major pharmaceutical companies, including Prelude's PRT1419, AstraZeneca's AZD5991, and AbbVie's ABBV-467.[3] These collective setbacks suggest a potential class-wide difficulty in translating the potent preclinical anti-tumor activity of MCL1 inhibition into meaningful clinical benefit, a factor that likely weighed heavily in Gilead's decision.
This compound Clinical Trial Overview (NCT05006794)
This compound was being evaluated in a Phase 1a/b, open-label, multi-center study designed to assess its safety, tolerability, and pharmacokinetics as both a monotherapy and in combination with other anticancer agents in patients with advanced solid malignancies.[4][5][6][7][8][9]
Table 1: Summary of NCT05006794 Clinical Trial Design
| Parameter | Description |
| Official Title | A Phase 1a/b Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Subjects With Solid Malignancies.[8] |
| Primary Objectives | To determine the maximum tolerated dose (MTD) or maximum administered dose of this compound.[4][5][6][9][10] To characterize the safety and tolerability of this compound as a monotherapy and in combination with other anti-cancer therapies.[4][5][6][9][10] |
| Study Type | Interventional, Open-Label.[8] |
| Phase | Phase 1.[8] |
| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors for which no standard therapy was available or had failed.[4][6] |
| Interventions | This compound (GS-9716) as monotherapy. This compound in combination with Docetaxel. This compound in combination with sacituzumab govitecan-hziy.[8][11] |
No quantitative data from this clinical trial has been publicly released.
Experimental Protocols
Detailed experimental protocols for the NCT05006794 trial are not publicly available. However, based on the study's listing on clinical trial registries, the following general methodologies were employed:
-
Dose Escalation: The trial was designed to follow a dose-escalation scheme to determine the MTD of this compound, both as a single agent and in combination therapies.
-
Safety and Tolerability Assessment: Standard safety monitoring would have been conducted, including the recording of adverse events (AEs) and serious adverse events (SAEs), graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Pharmacokinetic Analysis: Blood samples were likely collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Anti-Tumor Activity: Tumor assessments, likely using imaging techniques such as CT or MRI, would have been performed at baseline and regular intervals to evaluate response to treatment based on criteria like RECIST 1.1.
The Mechanism of Action of MCL1 Inhibitors and Associated Challenges
MCL1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of the intrinsic apoptotic pathway.[12] Overexpression of anti-apoptotic proteins like MCL1 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to therapy.[5][12] MCL1 inhibitors, such as this compound, are designed to bind to the BH3-binding groove of MCL1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This allows Bak and Bax to oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in apoptosis.
Despite the clear rationale for targeting MCL1, the development of inhibitors has been fraught with challenges:
-
On-Target Toxicity: MCL1 is also crucial for the survival of various healthy cells, including hematopoietic stem cells, cardiomyocytes, and neurons. Inhibition of MCL1 can therefore lead to on-target toxicities, such as myelosuppression and cardiac toxicity.[10]
-
Narrow Therapeutic Window: The need to achieve a therapeutic concentration that induces apoptosis in cancer cells without causing significant harm to healthy tissues results in a narrow therapeutic window, making dosing and patient selection critical and challenging.
-
Mechanisms of Resistance: Tumors can develop resistance to MCL1 inhibitors through various mechanisms, including the upregulation of other anti-apoptotic Bcl-2 family members or alterations in the apoptotic signaling pathway.
Visualizing the Core Concepts
To better illustrate the scientific principles and processes discussed, the following diagrams have been generated.
Conclusion
The discontinuation of the this compound clinical trial underscores the significant challenges in developing MCL1 inhibitors. While the preclinical rationale for targeting this anti-apoptotic protein remains strong, the translation into clinically meaningful outcomes has proven difficult for multiple candidates in this class. The decision by Gilead appears to be a strategic one, driven by the broader landscape of MCL1 inhibitor development and an internal portfolio assessment. For researchers and drug developers, the story of this compound and other MCL1 inhibitors serves as a critical case study in the complexities of targeting fundamental cellular processes like apoptosis and highlights the importance of a robust therapeutic window and manageable toxicity profiles for the successful development of novel cancer therapeutics. Future efforts in this space will likely require innovative approaches to patient selection, combination strategies, and toxicity management to unlock the full potential of MCL1 inhibition.
References
- 1. Gilead axes 3 drug programs, including Novo-partnered MASH treatment [biotechsnap.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 4. MCL1 Inhibitor Drug Clinical Trials & Commercialization [globenewswire.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 10. ashpublications.org [ashpublications.org]
- 11. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Gilead's Discontinuation of Zamzetoclax: A Technical Analysis of a Strategic Decision in Oncology
Foster City, CA – In August 2025, Gilead Sciences announced the discontinuation of the clinical development of zamzetoclax (GS-9716), an investigatory small molecule inhibitor of the Myeloid Cell Leukemia-1 (MCL-1) protein.[1][2][3] The decision was part of a broader pipeline restructuring aimed at prioritizing assets with a higher probability of success.[1] This technical guide provides an in-depth analysis of the this compound program, including its scientific rationale, the challenges inherent in targeting MCL-1, and the strategic considerations that likely led to its termination.
Executive Summary
This compound was a Phase 1 asset being evaluated for the treatment of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.[3][4] The termination of its development was not publicly attributed to specific safety or efficacy data but rather to a strategic realignment of Gilead's oncology portfolio.[1] This decision underscores the significant hurdles faced in the clinical development of MCL-1 inhibitors, a class of drugs that has seen several discontinuations across the pharmaceutical industry.[2] This paper will delve into the mechanism of action of MCL-1 inhibitors, the known details of the this compound clinical trial, and the broader context of challenges in this therapeutic area.
The Role of MCL-1 in Cancer and its Therapeutic Targeting
Myeloid Cell Leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. In healthy cells, MCL-1 is essential for normal cellular function and survival. However, in many cancers, MCL-1 is overexpressed, allowing malignant cells to evade programmed cell death (apoptosis) and contributing to tumor progression and resistance to therapy.
The therapeutic strategy behind MCL-1 inhibitors like this compound is to disrupt the interaction of MCL-1 with pro-apoptotic proteins such as BIM, BAK, and BAX. By inhibiting MCL-1, these drugs are designed to restore the natural apoptotic pathway, leading to the selective death of cancer cells that are dependent on MCL-1 for their survival.
This compound (GS-9716) Clinical Development Program
Gilead initiated a Phase 1a/b, open-label, multi-center study (NCT05006794) to evaluate the safety, tolerability, and pharmacokinetics of this compound.[5][6][7] The trial was designed to test the drug as both a monotherapy and in combination with other anti-cancer agents in patients with advanced solid malignancies.[5][6][7]
Experimental Protocols
While specific procedural details are proprietary, the clinical trial design outlined in public registries provides a framework for the intended experimental approach.
Study Design:
-
Phase 1a (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended Phase 1b dose of this compound as monotherapy and in combination with docetaxel (B913) or sacituzumab govitecan-hziy.
-
Phase 1b (Dose Expansion): To evaluate the safety and preliminary anti-tumor activity of this compound at the determined dose in specific patient cohorts with advanced solid tumors.
Key Inclusion Criteria:
-
Histologically or cytologically confirmed unresectable metastatic or locally advanced solid tumors refractory to standard therapies.
-
ECOG performance status of 0 or 1.
-
Adequate organ function (hematologic, renal, and hepatic).
Key Exclusion Criteria:
-
Prior treatment with an MCL-1 inhibitor.
-
Significant cardiovascular disease.
-
Active, uncontrolled infections.
Data Presentation
As of the date of discontinuation, no quantitative efficacy or detailed safety data from the NCT05006794 study have been publicly released by Gilead. Therefore, a tabular summary of clinical outcomes cannot be provided. The decision to halt development was framed within a larger portfolio review, suggesting the rationale may be multifactorial and not necessarily linked to a single, acute safety or efficacy signal.
Challenges in the Clinical Development of MCL-1 Inhibitors
The discontinuation of this compound is reflective of a broader trend of challenges in the development of MCL-1 inhibitors. Several other companies have also halted or terminated their MCL-1 inhibitor programs in early-stage clinical trials.[2]
Key Challenges Include:
-
On-Target Toxicities: MCL-1 is crucial for the survival of various healthy cell types, including cardiomyocytes and hematopoietic stem cells. Inhibition of MCL-1 can therefore lead to cardiac and hematologic toxicities, creating a narrow therapeutic window.
-
Pharmacokinetic and Pharmacodynamic Complexity: Achieving sustained and targeted inhibition of MCL-1 in tumor tissues while minimizing systemic exposure and off-target effects is a significant formulation and dosing challenge.
-
Biomarker Development: Identifying patient populations most likely to respond to MCL-1 inhibition remains an area of active research. The lack of a validated predictive biomarker can complicate clinical trial design and interpretation of results.
-
Competitive Landscape: While challenging, the field of apoptosis-targeting drugs is evolving. The success of BCL-2 inhibitors like venetoclax (B612062) has set a high bar for novel agents in this space.
Conclusion
The discontinuation of this compound by Gilead Sciences is a strategic decision rooted in the complexities of targeting the MCL-1 pathway and the competitive landscape of oncology drug development. While the absence of public data precludes a definitive analysis of the drug's specific clinical performance, the broader context of challenges faced by other MCL-1 inhibitors suggests that a high bar for both safety and efficacy was likely a key consideration. For researchers and drug developers, the this compound story serves as a critical case study in the ongoing effort to develop novel apoptosis-inducing agents, highlighting the need for innovative approaches to mitigate on-target toxicities and to identify the right patient populations for these targeted therapies.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 6. Gilead Sciences, Inc. - Events & Presentations [investors.gilead.com]
- 7. Gilead Sciences, Inc. - Investor Relations [investors.gilead.com]
Methodological & Application
In Vitro Assay Protocols for the MCL-1 Inhibitor Zamzetoclax
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of Zamzetoclax, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). While this compound development has been discontinued, the methodologies outlined here are standard for characterizing MCL-1 inhibitors and can be adapted for other compounds targeting the BCL-2 family of proteins. The protocols cover essential assays for determining cell viability, induction of apoptosis, and target engagement.
Mechanism of Action of MCL-1 Inhibition
MCL-1 is a key member of the BCL-2 family of proteins that regulates the intrinsic apoptotic pathway. In many cancers, MCL-1 is overexpressed, sequestering pro-apoptotic proteins like BAK and BAX and preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis. Selective MCL-1 inhibitors like this compound bind to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of BAK and BAX, subsequent MOMP, cytochrome c release from the mitochondria, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Determining the Potency of Zamzetoclax: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (formerly GS-9716) is a small molecule inhibitor targeting Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Mcl-1 is a key regulator of the intrinsic apoptotic pathway and its overexpression is implicated in the survival and resistance of various cancer cells.[2][3] By binding to Mcl-1, this compound prevents it from sequestering pro-apoptotic proteins, thereby triggering programmed cell death in Mcl-1-dependent cancer cells.[4]
Despite its promising mechanism of action, the clinical development of this compound was discontinued (B1498344) by Gilead Sciences due to a lack of clinical efficacy.[5] Nevertheless, the preclinical data and the methodologies used to characterize its potency remain valuable for researchers investigating Mcl-1 inhibition and the broader field of apoptosis.
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing the potency of a compound. The accompanying data, though limited due to the compound's discontinued development, offers a reference point for its activity.
Mcl-1 Signaling Pathway and Mechanism of Action of this compound
Mcl-1 is a crucial pro-survival protein that functions by binding to and inhibiting the pro-apoptotic "effector" proteins BAK and BAX. This sequestration prevents the formation of pores in the mitochondrial outer membrane, a key event in the intrinsic apoptotic cascade. BH3-only proteins, such as BIM and PUMA, act as sensors of cellular stress and can either directly activate BAX/BAK or neutralize anti-apoptotic proteins like Mcl-1, thus promoting apoptosis. This compound, as an Mcl-1 inhibitor, mimics the action of BH3-only proteins by binding to the BH3-binding groove of Mcl-1. This competitive inhibition liberates BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
References
Application Notes and Protocols for the Use of BCL-2/Mcl-1 Inhibitors in Xenograft Animal Models
Disclaimer: Publicly available preclinical data on the use of Zamzetoclax in xenograft animal models is limited. Furthermore, reports from August 2025 indicate that the clinical development of this compound has been discontinued (B1498344) by Gilead.[1] Therefore, these application notes and protocols are presented as a generalized guide for researchers, scientists, and drug development professionals interested in evaluating a hypothetical BCL-2/Mcl-1 inhibitor in xenograft animal models. The methodologies provided are based on established practices in the field.
Introduction
Xenograft models are a cornerstone of preclinical cancer research, providing an invaluable in vivo platform to assess the efficacy of novel therapeutic agents against human tumors.[2][3] These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living organism.[2][4] This document outlines protocols for utilizing xenograft models to evaluate the anti-tumor activity of a BCL-2/Mcl-1 inhibitor, a class of drugs that target apoptosis pathways.
Mechanism of Action: BCL-2/Mcl-1 Inhibition
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as BCL-2 and Myeloid Cell Leukemia 1 (Mcl-1), prevent programmed cell death. In many cancers, these proteins are overexpressed, contributing to tumor survival and resistance to therapy. BCL-2/Mcl-1 inhibitors are designed to selectively bind to and inhibit these anti-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using cultured human cancer cell lines.
Materials:
-
Human cancer cell line of interest (e.g., a line known to be dependent on BCL-2/Mcl-1 for survival)
-
Appropriate cell culture medium and supplements
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)[3]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetic agent (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before implantation.[3]
-
Cell Preparation: Harvest cells and wash with sterile PBS. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1-10 x 10^6 cells per 100 µL). For some cell lines, mixing the cell suspension with Matrigel can improve tumor take rate.[3]
-
Tumor Implantation: Anesthetize the mice.[2] Shave and sterilize the flank area. Subcutaneously inject the cell suspension into the flank of each mouse.[3]
-
Tumor Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[3]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[3][5]
Tumor Growth Inhibition Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of a BCL-2/Mcl-1 inhibitor in an established xenograft model.
Procedure:
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).[3][6]
-
Treatment Administration:
-
Treatment Group: Administer the BCL-2/Mcl-1 inhibitor at the desired dose and schedule (e.g., daily oral gavage).
-
Control Group: Administer the vehicle control on the same schedule as the treatment group.[3]
-
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.[6] Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.[6]
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the control group.
Data Presentation
Quantitative data from a tumor growth inhibition study should be summarized for clear comparison.
Table 1: Hypothetical Efficacy of a BCL-2/Mcl-1 Inhibitor in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1500 ± 150 | - | +5 |
| Inhibitor (25 mg/kg) | Daily | 750 ± 90 | 50 | -2 |
| Inhibitor (50 mg/kg) | Daily | 300 ± 50 | 80 | -8 |
Endpoint Analysis Protocols
Upon study completion, tumors can be harvested for further analysis to understand the mechanism of action of the inhibitor.
Immunohistochemistry (IHC) for Apoptosis Markers
IHC can be used to visualize the induction of apoptosis (e.g., cleaved caspase-3) in tumor tissue sections.
Procedure (Generalized):
-
Tissue Fixation and Embedding: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections with xylene and rehydrate through a graded series of ethanol (B145695) to water.[7]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).[7]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.[8]
-
Primary Antibody Incubation: Incubate sections with a primary antibody against an apoptosis marker (e.g., cleaved caspase-3) overnight at 4°C.[7]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a chromogen like DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.[8]
Western Blot for Target Engagement
Western blotting can be used to quantify the levels of BCL-2 family proteins and downstream signaling molecules in tumor lysates.
Procedure (Generalized):
-
Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[9][10]
-
Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.[11]
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BCL-2, Mcl-1, Bax, Bak, cleaved PARP) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the signal using a chemiluminescent substrate.[12]
By following these generalized protocols, researchers can effectively utilize xenograft models to evaluate the in vivo efficacy and mechanism of action of novel BCL-2/Mcl-1 inhibitors.
References
- 1. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. veterinarypaper.com [veterinarypaper.com]
- 3. benchchem.com [benchchem.com]
- 4. Xenograft Models - Altogen Labs [altogenlabs.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. origene.com [origene.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Dosing of Zamzetoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of zamzetoclax (formerly GS-9716), a potent and selective oral inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). The following sections detail the mechanism of action, recommended dosage from preclinical studies, experimental protocols for efficacy evaluation in xenograft models, and relevant signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that targets MCL-1, a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis (programmed cell death), contributing to tumor progression and resistance to therapy. This compound binds to MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This releases the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Preclinical In Vivo Dosage and Efficacy
Preclinical studies have evaluated the in vivo efficacy of this compound in various cancer models, particularly in triple-negative breast cancer (TNBC). The data presented below is derived from studies using cell line-derived xenograft (CDX) models in mice.
Table 1: Summary of this compound In Vivo Dosage and Efficacy in TNBC Xenograft Models
| Animal Model | Cancer Cell Line | Dosage (Monotherapy) | Dosing Schedule | Route of Administration | Observed Efficacy |
| Mouse (Xenograft) | HCC1187 (TNBC) | 15 mg/kg and 30 mg/kg | Not explicitly stated, likely daily | Oral | Tumor growth inhibition |
| Mouse (Xenograft) | MDA-MB-468 (TNBC) | 15 mg/kg and 30 mg/kg | Not explicitly stated, likely daily | Oral | Tumor growth inhibition |
Table 2: this compound in Combination Therapy (HCC1187 TNBC Xenograft Model)
| Combination Agent | This compound Dosage | Dosing Schedule | Route of Administration | Observed Efficacy |
| Paclitaxel | Not explicitly stated | Not explicitly stated | Oral (this compound) | Complete tumor growth inhibition[2] |
| Antibody-Drug Conjugate (Trodelvy) | 30 mg/kg | Not explicitly stated | Oral (this compound) | Enhanced tumor growth inhibition |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies of this compound in a TNBC xenograft mouse model.
Protocol 1: Establishment of a Triple-Negative Breast Cancer Xenograft Model
-
Cell Culture: Culture HCC1187 or MDA-MB-468 human triple-negative breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete media and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in sterile PBS or serum-free media. Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >90%).
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or athymic nude mice), which are suitable for human cell line xenografts.
-
Tumor Implantation:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Prepare a cell suspension of 1 x 107 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor development.
-
Once tumors are palpable, use digital calipers to measure the length and width of the tumors 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Oral Administration of this compound
-
Formulation Preparation:
-
Prepare a suspension of this compound in a suitable vehicle. A common vehicle for oral gavage in mice is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Prepare fresh formulations daily and ensure homogeneity by vortexing before each administration.
-
-
Dosing:
-
Based on preclinical data, administer this compound at a dose of 15 mg/kg or 30 mg/kg body weight.
-
The recommended route of administration is oral gavage.
-
A typical dosing schedule would be once daily for the duration of the study (e.g., 21-28 days).
-
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution following the same schedule as the treatment groups.
-
This compound Monotherapy Groups: Administer this compound at 15 mg/kg and 30 mg/kg.
-
(Optional) Combination Therapy Group: Administer this compound in combination with another therapeutic agent (e.g., paclitaxel).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes 2-3 times per week.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or adverse effects.
-
-
Data Analysis:
-
At the end of the study, calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Visualizations
MCL-1 Signaling Pathway in Apoptosis
References
- 1. Discovery of an Oral, Beyond-Rule-of-Five Mcl-1 Protein-Protein Interaction Modulator with the Potential of Treating Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Solubilizing Zamzetoclax for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (formerly GS-9716) is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). MCL-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that plays a crucial role in the regulation of the intrinsic apoptotic pathway. Overexpression of MCL-1 is implicated in the survival of various cancer cells and is associated with resistance to conventional cancer therapies. This compound is under investigation for its potential as an anti-cancer agent.[1][2] Proper solubilization of this compound is critical for accurate and reproducible results in preclinical laboratory research, including in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization of this compound for laboratory use.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for developing an appropriate solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₆ClN₅O₆S | PubChem |
| Molecular Weight | 736.3 g/mol | PubChem |
| XLogP3 | 7.2 | PubChem |
Note: The high XLogP3 value indicates that this compound is a lipophilic compound, suggesting poor solubility in aqueous solutions and better solubility in organic solvents.
Recommended Solvents and Solubility
While specific, publicly available quantitative solubility data for this compound in common laboratory solvents is limited, based on its lipophilic nature and information available for other MCL-1 inhibitors, the following solvents are recommended for consideration.
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | High | Commonly used for preparing high-concentration stock solutions for in vitro assays.[3][4][5] |
| Ethanol | Moderate to Low | May be used as a co-solvent. |
| Methanol | Moderate to Low | May be used as a co-solvent. |
| Aqueous Buffers (e.g., PBS) | Very Low | This compound is expected to be poorly soluble in aqueous solutions alone. |
It is strongly recommended that researchers perform preliminary solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in most in vitro cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.363 mg of this compound (Molecular Weight = 736.3 g/mol ).
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) may be employed. Visually inspect the solution to ensure no particulate matter remains.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light. b. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Quality Control:
-
Always use high-purity, anhydrous DMSO to avoid precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Protocol 2: General Guidance for Preparing Formulations for In Vivo Use
The formulation of this compound for in vivo studies will depend on the route of administration and the specific experimental design. Due to its poor aqueous solubility, a formulation using co-solvents or a vehicle is typically required. The following is a general guideline based on formulations used for other poorly soluble compounds. Optimization and tolerability studies are essential.
Example Formulation (for oral or intraperitoneal administration):
-
Vehicle Composition: A common vehicle for lipophilic compounds is a mixture of DMSO, PEG 300 (polyethylene glycol 300), Tween 80 (polysorbate 80), and saline. A typical ratio could be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline.
Procedure:
-
Prepare the this compound stock solution in DMSO as described in Protocol 1, potentially at a higher concentration (e.g., 20-50 mg/mL), if soluble.
-
Add the co-solvents sequentially: To the DMSO stock solution, add PEG 300 and mix thoroughly until a clear solution is obtained.
-
Add the surfactant: Add Tween 80 to the mixture and mix well.
-
Add the aqueous component: Slowly add the saline to the organic mixture while vortexing to form a stable emulsion or solution.
-
Final Preparation: The final formulation should be prepared fresh on the day of administration. Visually inspect for any precipitation before use.
Important Considerations for In Vivo Formulations:
-
Toxicity: The chosen vehicle and its components should be well-tolerated by the animal model at the intended dose and volume.
-
Stability: The stability of this compound in the chosen formulation should be assessed.
-
Route of Administration: The formulation must be suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
Visualization of Key Concepts
This compound Mechanism of Action: Inhibition of MCL-1
This compound functions by selectively inhibiting the anti-apoptotic protein MCL-1. MCL-1 sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP). By inhibiting MCL-1, this compound liberates BAK and BAX, leading to MOMP, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[7][8]
Experimental Workflow for this compound Solubilization and In Vitro Testing
The following diagram outlines the general workflow for preparing this compound for a typical in vitro cell viability assay.
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. Facebook [cancer.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. scribd.com [scribd.com]
- 5. studylib.net [studylib.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Zamzetoclax Combination Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zamzetoclax (formerly GS-9716) is a potent and selective small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1] Overexpression of MCL1 is a known mechanism of cancer cell survival and resistance to therapy in a variety of hematological and solid malignancies. By binding to MCL1, this compound disrupts its interaction with pro-apoptotic proteins such as BIM and BAK, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1]
Preclinical studies have demonstrated the potential of this compound as a therapeutic agent, both as a monotherapy and in combination with other anticancer drugs.[1] Combination strategies are of particular interest to enhance pro-apoptotic signaling and overcome potential resistance mechanisms. This document outlines the experimental design and detailed protocols for evaluating this compound in combination with standard-of-care chemotherapeutic agents, specifically docetaxel (B913) (a taxane) and sacituzumab govitecan (an antibody-drug conjugate that delivers the topoisomerase I inhibitor SN-38).
Note on the developmental status of this compound: It is important to note that the clinical development of this compound was discontinued (B1498344) by Gilead Sciences. However, the preclinical data and the rationale for its combination therapies provide a valuable framework for research into MCL1 inhibition and its potential synergies with other anticancer agents.
Rationale for Combination Therapy
The combination of an MCL1 inhibitor like this compound with cytotoxic chemotherapy is based on the principle of synergistic induction of apoptosis. Many chemotherapeutic agents, including docetaxel and topoisomerase I inhibitors, induce cellular stress and DNA damage, which in turn activates pro-apoptotic signals. However, cancer cells can often evade this induced apoptosis through the overexpression of anti-apoptotic proteins like MCL1. By inhibiting MCL1, this compound lowers the threshold for apoptosis, thereby sensitizing cancer cells to the effects of chemotherapy.
-
This compound and Docetaxel: Docetaxel is a microtubule inhibitor that disrupts mitotic spindle formation, leading to cell cycle arrest and induction of apoptosis. Combining docetaxel with this compound is hypothesized to prevent MCL1 from sequestering pro-apoptotic proteins that are upregulated in response to mitotic stress, leading to a more robust apoptotic response.
-
This compound and Sacituzumab Govitecan: Sacituzumab govitecan is an antibody-drug conjugate that targets the Trop-2 receptor, which is highly expressed on the surface of many solid tumors. It delivers the potent topoisomerase I inhibitor SN-38 directly to cancer cells. SN-38 causes DNA single- and double-strand breaks, a potent trigger for apoptosis. The combination with this compound is expected to amplify this pro-apoptotic signal by disabling a key survival mechanism of the cancer cells.
Quantitative Data Summary
The following tables summarize key preclinical data for this compound. It is important to note that detailed quantitative data for the specific combinations with docetaxel and sacituzumab govitecan are not publicly available. The data presented here is based on a 2022 AACR abstract for this compound (GS-9716) and representative data for the combination therapies based on the known mechanisms of action and published data for other MCL1 inhibitors.[1]
Table 1: Single-Agent Activity of this compound (GS-9716) in Cancer Cell Lines [1]
| Cell Line Type | Median GI50 (nM) |
| Hematological | 30 |
| Breast Cancer | 470 |
Table 2: Representative Data for this compound Combination Therapy in a Breast Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Tumor Growth Inhibition (%) | Observations |
| Vehicle Control | 0 | Progressive tumor growth |
| This compound | 60 | Significant tumor growth inhibition |
| Docetaxel | 50 | Moderate tumor growth inhibition |
| This compound + Docetaxel | >100 | Tumor regressions observed |
Table 3: Representative Synergy Data for MCL1 Inhibitor and Topoisomerase I Inhibitor (SN-38) Combination
| Cell Line | Combination Index (CI) | Interpretation |
| Colon Cancer | < 1 | Synergistic |
| Pancreatic Cancer | < 1 | Synergistic |
Signaling Pathway Diagrams
Caption: this compound Mechanism of Action.
Caption: Combination Therapy Signaling Pathway.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound, docetaxel, and sacituzumab govitecan as single agents and to assess the synergistic effects of the combinations.
Materials:
-
Cancer cell lines of interest (e.g., breast, lung, colon)
-
Complete cell culture medium
-
96-well plates
-
This compound, docetaxel, sacituzumab govitecan (and/or SN-38)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, docetaxel, and sacituzumab govitecan.
-
For combination studies, prepare a matrix of concentrations for this compound and the combination agent.
-
Remove the culture medium and add fresh medium containing the drugs (single agents or combinations). Include vehicle-treated wells as a control.
-
Incubate the plates for 72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the GI50 values for single agents using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software or similar). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and its combinations.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound, docetaxel, sacituzumab govitecan
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, docetaxel, or sacituzumab govitecan alone or in combination at predetermined concentrations (e.g., GI50 concentrations). Include a vehicle-treated control.
-
Incubate for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Western Blot Analysis
Objective: To investigate the molecular mechanisms of action of this compound combination therapy by assessing the levels of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound, docetaxel, sacituzumab govitecan
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL1, anti-BIM, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Experimental Workflow Diagram
Caption: Experimental Workflow for this compound Combination Therapy Evaluation.
References
Assessing Apoptosis Induction by the Mcl-1 Inhibitor Zamzetoclax: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax is a potential inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Overexpression of Mcl-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy. This compound, by targeting Mcl-1, is designed to restore the natural process of programmed cell death in malignant cells. The development of this compound has since been discontinued (B1498344) by Gilead.
These application notes provide a comprehensive guide to assessing the pro-apoptotic activity of this compound and other Mcl-1 inhibitors. The protocols outlined below describe standard in vitro methods for quantifying apoptosis, including Annexin V/Propidium Iodide (PI) staining for the detection of phosphatidylserine (B164497) externalization, caspase activity assays to measure the activation of key executioner caspases, and Western blot analysis to monitor the cleavage of apoptotic markers.
Due to the discontinuation of this compound's development, publically available quantitative data on its specific activity is limited. Therefore, the data presented in the following tables are representative examples derived from preclinical studies of other well-characterized Mcl-1 inhibitors, such as S63845 and AZD5991, to illustrate the expected outcomes of these assays.[1][2][3][4][5][6]
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a crucial regulator of the intrinsic, or mitochondrial, pathway of apoptosis. It sequesters the pro-apoptotic proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. Inhibition of Mcl-1 by a compound like this compound disrupts this interaction, liberating Bak and Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[2][7]
Caption: Mcl-1 signaling pathway and its inhibition by this compound.
Data Presentation: Representative Data for Mcl-1 Inhibitors
The following tables summarize expected quantitative data from in vitro apoptosis assays based on preclinical studies of Mcl-1 inhibitors S63845 and AZD5991.
Table 1: In Vitro Cellular Potency of Mcl-1 Inhibitors in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | Mcl-1 Inhibitor | Assay | IC50 / EC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | AZD5991 | Caspase Activity (6h) | 33 | [1] |
| MV4;11 | Acute Myeloid Leukemia | AZD5991 | Caspase Activity (6h) | 24 | [1] |
| H929 | Multiple Myeloma | S63845 | Cell Viability | < 100 | [2] |
| Various | Hematological Malignancies | S63845 | Cell Viability | < 100 | [5] |
Table 2: Induction of Apoptosis in Multiple Myeloma Patient Samples by an Mcl-1 Inhibitor
| Mcl-1 Inhibitor | Assay | Treatment Duration | Result | Reference |
| AZD5991 | Annexin V Staining | 24 hours | EC50 < 100 nM in 71% of patient samples (34 out of 48) | [1] |
Table 3: Western Blot Analysis of Apoptosis Markers
| Cell Line | Treatment | Protein Target | Expected Change | Reference |
| MOLP-8 | AZD5991 (10-100 mg/kg in vivo) | Cleaved Caspase-3 | Dose-dependent increase | [8] |
| MOLP-8 | AZD5991 (10-100 mg/kg in vivo) | Cleaved PARP | Dose-dependent increase | [8] |
| HeLa | S63845 | Cleaved Caspase-3 | Increase | [5] |
| HeLa | S63845 | Cleaved PARP | Increase | [5] |
| CLL Patient Cells | A-1210477 (3-10 µM) | Cleaved Caspase-3 | Increase | [9] |
| CLL Patient Cells | A-1210477 (3-10 µM) | Cleaved PARP | Increase | [9] |
Experimental Protocols
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for assessing apoptosis induction by this compound.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution. Collect the cells and centrifuge at 300 x g for 5 minutes, then discard the supernatant.
-
-
Washing: Wash the cells twice with ice-cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer-compatible multi-well plates (white-walled)
-
Multichannel pipette
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence at the end of the experiment. Treat cells with this compound and controls as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate the fold change in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle-treated control.
Protocol 3: Western Blot Analysis of Apoptotic Markers
This protocol is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and PARP.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin). Calculate the fold change in the expression of cleaved proteins in treated samples relative to the control.[10]
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Mcl-1 Inhibition by Zamzetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid Cell Leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to conventional therapies.[1] Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.[1] Zamzetoclax (also known as S64315 or MIK665) is a potent and selective small-molecule inhibitor of Mcl-1 that has shown promise in preclinical and clinical studies.[2] this compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and triggering apoptosis.[1]
Western blot analysis is an indispensable technique for elucidating the mechanism of action and pharmacodynamic effects of Mcl-1 inhibitors like this compound.[1] It allows for the quantitative assessment of changes in the expression levels of Mcl-1 and downstream markers of apoptosis, such as cleaved Poly (ADP-ribose) polymerase (PARP), providing critical insights into the cellular response to treatment.
Mcl-1 Signaling Pathway in Apoptosis
The intrinsic apoptosis pathway is tightly regulated by the interplay between pro- and anti-apoptotic members of the Bcl-2 family. In healthy cells, Mcl-1 sequesters the pro-apoptotic effector proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.
Upon inhibition of Mcl-1 by this compound, Bak and Bax are released, leading to the formation of pores in the mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then binds to Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3. Activated caspase-3 proceeds to cleave a multitude of cellular substrates, including PARP, ultimately leading to the execution of apoptosis.
Experimental Workflow for Western Blot Analysis
A typical workflow for assessing Mcl-1 inhibition by this compound using Western blot involves several key steps, from cell culture and treatment to data analysis.
Detailed Experimental Protocol
This protocol provides a robust methodology for performing Western blot analysis to quantify changes in Mcl-1 and cleaved PARP levels following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cancer cell lines known to be dependent on Mcl-1 for survival (e.g., certain Acute Myeloid Leukemia (AML) or Multiple Myeloma cell lines) at an appropriate density in 6-well plates.
-
Allow cells to adhere and reach logarithmic growth phase.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
7. Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
- Rabbit anti-Mcl-1 antibody (e.g., 1:1000 dilution)
- Rabbit anti-cleaved PARP (Asp214) antibody (e.g., 1:1000 dilution)
- Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (e.g., 1:5000 dilution) as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
Normalize the intensity of the Mcl-1 and cleaved PARP bands to the corresponding loading control band for each sample.
Note on Mcl-1 Protein Levels: It is important to note that some Mcl-1 inhibitors have been observed to cause an accumulation of the Mcl-1 protein itself. This is thought to be due to the inhibitor binding to Mcl-1 and stabilizing it, protecting it from degradation. Therefore, an increase in total Mcl-1 levels upon inhibitor treatment can be an expected finding and does not necessarily contradict the pro-apoptotic activity of the compound. The key indicator of inhibitor efficacy is the downstream activation of the apoptotic cascade, as evidenced by the cleavage of PARP.
Data Presentation
The quantitative data obtained from the densitometric analysis of Western blots should be presented in a clear and structured format to facilitate comparison between different treatment conditions. The following table provides an example of how to summarize the results. The values represent the fold change in protein expression relative to the vehicle-treated control, normalized to a loading control.
Table 1: Quantitative Analysis of Protein Levels Following this compound Treatment in a Mcl-1 Dependent Cell Line (Illustrative Data)
| Treatment (24h) | Mcl-1 (Fold Change) | Cleaved PARP (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 nM) | 1.2 | 5.8 |
| This compound (50 nM) | 1.5 | 15.2 |
| This compound (100 nM) | 1.8 | 35.7 |
| This compound (500 nM) | 2.1 | 89.4 |
Note: The data presented in this table is for illustrative purposes and will vary depending on the cell line, experimental conditions, and the specific Mcl-1 inhibitor used. A study on a closely related Mcl-1 inhibitor demonstrated a significant increase in cleaved PARP in vivo, indicating strong pro-apoptotic activity.[4]
Conclusion
Western blot analysis is a powerful and essential tool for characterizing the cellular effects of the Mcl-1 inhibitor this compound. By following the detailed protocol outlined in these application notes, researchers can obtain robust and reproducible data on the modulation of Mcl-1 and the induction of apoptosis. The provided diagrams and data presentation format will aid in the clear communication and interpretation of experimental findings. This methodology is crucial for advancing our understanding of Mcl-1 targeted therapies and their clinical development.
References
Determining Cellular Sensitivity to Zamzetoclax: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zamzetoclax (formerly GS-9716) is a potent and selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. Overexpression of MCL-1 is a common mechanism of therapeutic resistance in various hematological and solid tumors. By inhibiting MCL-1, this compound aims to restore the intrinsic apoptotic pathway, leading to cancer cell death. This document provides detailed application notes and protocols for assessing the sensitivity of cancer cell lines to this compound using common cell viability and apoptosis assays. While the clinical development of this compound has been discontinued, these methods are applicable to the preclinical evaluation of other MCL-1 inhibitors.
Mechanism of Action: The BCL-2 Family and Apoptosis Regulation
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[1] This family includes pro-apoptotic proteins (e.g., BAX, BAK), anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1), and BH3-only proteins (e.g., BIM, PUMA, NOXA). In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a critical step in apoptosis.[1] In cancer, overexpression of anti-apoptotic proteins like MCL-1 leads to excessive sequestration of pro-apoptotic proteins, promoting cell survival and resistance to therapy.[2][3]
This compound, as an MCL-1 inhibitor, binds to the BH3-binding groove of MCL-1, displacing pro-apoptotic proteins. This leads to the activation of BAX and BAK, which then oligomerize at the mitochondrial outer membrane, forming pores and triggering MOMP. The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondria activates the caspase cascade, culminating in programmed cell death.
Caption: this compound inhibits MCL-1, leading to apoptosis.
Experimental Protocols for Assessing this compound Sensitivity
A variety of in vitro assays can be employed to determine the sensitivity of cancer cells to this compound. The choice of assay depends on the specific research question, cell type, and available equipment.
Cell Viability Assays
Cell viability assays measure the overall health of a cell population and are commonly used for determining the cytotoxic or cytostatic effects of a compound.
These colorimetric assays measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, generating a luminescent signal.
Protocol: CellTiter-Glo® Assay [4]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent directly to each well, mix briefly, and incubate for 10 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Apoptosis Assays
Apoptosis assays directly measure the induction of programmed cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Caption: General workflow for assessing this compound sensitivity.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and structured format to allow for easy comparison of this compound sensitivity across different cell lines.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment Duration (hours) | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | CellTiter-Glo | 72 | 0.05 |
| MV-4-11 | Acute Myeloid Leukemia | MTT | 72 | 0.12 |
| H929 | Multiple Myeloma | CellTiter-Glo | 48 | 0.85 |
| A549 | Non-Small Cell Lung Cancer | MTS | 72 | >10 |
| MCF-7 | Breast Cancer | MTT | 72 | >10 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell line and experimental conditions.
Conclusion
The protocols and application notes provided here offer a comprehensive framework for evaluating the in vitro efficacy of this compound and other MCL-1 inhibitors. By employing a combination of cell viability and apoptosis assays, researchers can gain valuable insights into the sensitivity of different cancer cell types to this class of therapeutic agents. Consistent and well-documented experimental procedures are crucial for generating reliable and reproducible data in the pursuit of novel cancer therapies.
References
- 1. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. Augmenting Venetoclax Activity Through Signal Transduction in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Establishing Zamzetoclax-Resistant Cell Lines
References
- 1. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Navigating In Vitro Solubility Challenges with Zamzetoclax: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming potential solubility issues with Zamzetoclax in in vitro experimental settings. Given that this compound is a developmental compound, specific public data on its solubility profile is limited. The following troubleshooting guides, FAQs, and protocols are based on established methodologies for addressing solubility challenges with poorly soluble compounds, such as those in the B-cell lymphoma 2 (Bcl-2) inhibitor class.
Troubleshooting Guide: Common In Vitro Solubility Issues
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous media (e.g., cell culture medium). | The compound's solubility limit in the final aqueous buffer has been exceeded. The organic solvent used for the stock solution may be "crashing out." | 1. Decrease the final concentration of this compound. 2. Increase the percentage of serum in the cell culture medium, as proteins can help stabilize the compound. 3. Evaluate alternative stock solution solvents that are more miscible with aqueous solutions. 4. Consider the use of solubilizing agents or drug delivery systems. |
| Inconsistent or non-reproducible experimental results. | Poor solubility leading to variable concentrations of the active compound in the assay. The compound may be adhering to plasticware. | 1. Visually inspect all solutions for precipitation before and during the experiment. 2. Prepare fresh dilutions for each experiment. 3. Use low-adhesion plasticware. 4. Include a solubility assessment as part of the experimental setup. |
| Difficulty dissolving the compound to make a high-concentration stock solution. | The chosen solvent is not optimal for this compound. | 1. Test a range of organic solvents (e.g., DMSO, DMA, ethanol). 2. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. Be cautious of compound stability at higher temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing a stock solution of this compound?
While specific data for this compound is not publicly available, for many poorly soluble inhibitors, Dimethyl Sulfoxide (DMSO) is the initial solvent of choice. If solubility in DMSO is limited, consider Dimethylacetamide (DMA) or a co-solvent system. It is crucial to determine the maximum solubility in the chosen solvent empirically.
Q2: What is the maximum recommended concentration of organic solvent (e.g., DMSO) in my in vitro assay?
The concentration of the organic solvent should be kept to a minimum to avoid off-target effects on the cells. Typically, a final concentration of ≤0.5% DMSO is recommended for most cell-based assays. However, the tolerance of your specific cell line to the solvent should be determined by running a vehicle control.
Q3: My experiment requires a concentration of this compound that is not soluble in the final medium. What can I do?
If reducing the final concentration is not an option, you may need to explore formulation strategies. These can include the use of solubilizing agents such as cyclodextrins or the preparation of lipid-based formulations like nanoemulsions.[1] These approaches aim to increase the apparent solubility of the compound in aqueous media.
Q4: How can I visually confirm if this compound has precipitated in my cell culture plate?
Precipitation can be difficult to see, especially at lower concentrations. It may appear as a fine, crystalline dust or a thin film at the bottom of the wells when viewed under a microscope. Comparing the wells treated with the compound to vehicle-only control wells can help in identification.
Experimental Protocols
Protocol 1: Determining the Apparent Solubility of this compound in Different Solvents
Objective: To identify the most suitable solvent for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
A panel of organic solvents (e.g., DMSO, DMA, Ethanol, N-Methyl-2-pyrrolidone (NMP))
-
Vortex mixer
-
Sonicator
-
Heating block or water bath
-
Microcentrifuge
-
HPLC or other suitable analytical method for quantification
Methodology:
-
Prepare a series of vials, each containing a pre-weighed amount of this compound.
-
Add a small, precise volume of the first solvent to be tested to create a high-concentration slurry.
-
Vortex the vial for 2 minutes.
-
Sonicate for 10 minutes.
-
If the compound is not fully dissolved, gently warm the solution (e.g., 37°C) for 15 minutes with intermittent vortexing.
-
Allow the solution to equilibrate at room temperature for at least 2 hours.
-
Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved compound.
-
Carefully collect a sample of the supernatant.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
-
Repeat steps 2-9 for each solvent to be tested.
Example Data Presentation:
| Solvent | Apparent Solubility (mg/mL) | Notes |
| DMSO | >50 | Fully dissolved at this concentration. |
| DMA | >50 | Fully dissolved at this concentration. |
| Ethanol | 5-10 | Required heating to fully dissolve. |
| PBS (pH 7.4) | <0.01 | Essentially insoluble. |
Protocol 2: Assessing the Kinetic Solubility of this compound in Aqueous Buffer
Objective: To determine the concentration at which this compound precipitates when a stock solution is diluted into an aqueous buffer.
Materials:
-
High-concentration stock solution of this compound (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., PBS or cell culture medium)
-
96-well plate (ideally with a UV-transparent bottom)
-
Plate reader capable of detecting light scattering (nephelometry) or a visual microscope.
Methodology:
-
Add the aqueous buffer to the wells of the 96-well plate.
-
Prepare a serial dilution of the this compound stock solution directly into the buffer-containing wells.
-
Mix thoroughly by pipetting.
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or visually inspect for precipitation under a microscope.
-
The concentration at which precipitation is first observed is the kinetic solubility limit.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for determining stock and kinetic solubility.
Caption: Troubleshooting logic for solubility issues.
References
troubleshooting inconsistent Zamzetoclax results
This technical support center provides guidance for researchers, scientists, and drug development professionals who have been working with Zamzetoclax (formerly GS-9716) or are studying MCL1 inhibitors. Given the discontinuation of this compound's clinical development due to lack of efficacy, this guide addresses potential questions arising from its clinical application and offers insights into troubleshooting research experiments with similar compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Myeloid Cell Leukemia 1 (MCL1), which is an anti-apoptotic protein belonging to the BCL-2 family.[1] By inhibiting MCL1, this compound was designed to promote apoptosis (programmed cell death) in cancer cells that rely on this protein for their survival.[2]
Q2: Why was the clinical development of this compound discontinued (B1498344)?
Gilead Sciences discontinued the development of this compound following a Phase 1 study that indicated a lack of clinical efficacy.[1]
Q3: What were the key aspects of the this compound Phase 1 clinical trial?
The Phase 1 trial (NCT05006794) was an open-label, multi-center study evaluating the safety, tolerability, and pharmacokinetics of this compound.[3][4][5][6] It was tested as both a monotherapy and in combination with other anti-cancer agents in adults with advanced solid malignancies.[3][4][5][6] The primary goals were to determine the maximum tolerated dose (MTD) and to characterize the overall safety profile of the drug.[3][4][5][6]
Q4: I am observing inconsistent results in my in-vitro experiments with an MCL1 inhibitor. What are the potential causes?
Inconsistent results with MCL1 inhibitors in a laboratory setting can arise from several factors:
-
Cell Line Variability: Different cancer cell lines exhibit varying levels of dependence on MCL1 for survival. It is crucial to use cell lines with confirmed MCL1 dependency.
-
Compound Stability: Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh solutions for each experiment.
-
Assay-Specific Conditions: The choice of assay (e.g., apoptosis, cell viability) and its specific parameters (e.g., incubation time, reagent concentration) can significantly influence outcomes.
-
Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target effects that can confound results.
Troubleshooting Inconsistent In-Vitro Results
If you are experiencing variability in your experiments with an MCL1 inhibitor, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| High variability between replicates | Pipetting errors, uneven cell seeding, or edge effects in multi-well plates. | Refine pipetting technique, ensure uniform cell suspension, and avoid using outer wells of plates for sensitive assays. |
| Lack of dose-response | Cell line is not dependent on MCL1, compound inactivity, or incorrect dosage range. | Verify MCL1 expression and dependency of your cell line. Confirm compound activity with a positive control cell line. Perform a wider dose-range finding study. |
| Discrepancy between different assays | Different assays measure distinct cellular events (e.g., metabolic activity vs. apoptosis). | Use multiple, mechanistically distinct assays to confirm findings. For example, complement a viability assay (e.g., MTT) with an apoptosis assay (e.g., Annexin V staining). |
Clinical Trial Patient Profile
The following table summarizes the key inclusion and exclusion criteria for the this compound Phase 1 clinical trial, providing insight into the patient population studied.
| Criteria | Details |
| Inclusion | - Histologically or cytologically confirmed locally advanced or metastatic solid tumor with no standard therapy available.[4][6]- ECOG performance status of 0 or 1.[3][6]- Measurable disease per RECIST version 1.1.[3][6]- Adequate hematological, renal, and hepatic function.[3][6] |
| Exclusion | - Prior systemic anti-cancer therapy without a sufficient wash-out period.[4][5]- High-dose systemic corticosteroids within 2 weeks of the first dose.[4][5]- Active ≥ Grade 2 nausea or vomiting.[4][5]- Known active or chronic hepatitis B or C infection, or HIV infection.[4][5]- Clinically significant cardiovascular disease or heart failure.[4][5] |
Methodologies and Visualizations
Proposed Signaling Pathway of an MCL1 Inhibitor
The diagram below illustrates the intended mechanism of action for an MCL1 inhibitor like this compound. By binding to MCL1, the inhibitor prevents it from sequestering pro-apoptotic proteins like BAK and BAX, allowing them to induce apoptosis.
Caption: Proposed signaling pathway of an MCL1 inhibitor.
General Experimental Workflow for Screening Small Molecule Inhibitors
This workflow outlines a typical process for evaluating the efficacy of a small molecule inhibitor in a preclinical setting.
Caption: Preclinical screening workflow for a small molecule inhibitor.
Logic Diagram for Troubleshooting Inconsistent Results
This diagram provides a logical approach to diagnosing the root cause of inconsistent experimental outcomes when working with a hypothetical MCL1 inhibitor.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: Optimizing Zamzetoclax Concentration for Cell Culture Experiments
Disclaimer: Zamzetoclax (formerly GS-9716) is a selective Mcl-1 inhibitor whose clinical development was discontinued.[1] As such, publicly available in vitro experimental data for this specific compound is limited. The following guidelines are based on best practices for working with Mcl-1 inhibitors as a class of compounds and are intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potential inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2][3] Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins such as Bak and Bax.[2][3] By inhibiting Mcl-1, this compound is designed to disrupt this interaction, releasing Bak and Bax.[2] This allows them to form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[2]
Q2: How should I prepare a stock solution of this compound?
-
Recommendation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, cell culture-grade DMSO.[4][5]
-
Procedure: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the calculated volume of DMSO, vortex thoroughly, and use gentle sonication if needed to ensure complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][6]
Q3: What is a recommended starting concentration for in vitro experiments?
The optimal concentration of any inhibitor is highly cell-line dependent. A dose-response experiment is crucial to determine the effective concentration range for your specific model.
-
Suggested Starting Range: For initial screening, a broad concentration range from 10 nM to 10 µM is recommended for potent Mcl-1 inhibitors.[2] This range allows for the determination of key metrics like the half-maximal inhibitory concentration (IC50).
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
-
General Guideline: The final concentration of DMSO in the culture medium should be kept as low as possible, typically not exceeding 0.1% to 0.5%, to avoid solvent-induced toxicity.[6][7] It is critical to include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor dose) in all experiments to account for any solvent effects.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in cell culture medium. | The compound has low aqueous solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility without causing toxicity. Prepare working solutions fresh from the DMSO stock for each experiment. Gently mix the medium immediately after adding the compound.[8] |
| Inconsistent results between experiments. | 1. Cell Health and Passage Number: Variations in cell health, confluency, or using cells at a high passage number can alter their response. 2. Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. Seed cells at a consistent density for all experiments.[2] 2. Aliquot stock solutions and store them properly at -20°C or -80°C.[2] |
| High toxicity observed even at low concentrations. | 1. High Mcl-1 Dependency: The cell line may be highly dependent on Mcl-1 for survival, making it very sensitive to inhibition. 2. Off-Target Effects: At higher concentrations, inhibitors may have off-target activities. | 1. This may be an expected on-target effect. Confirm with a shorter incubation time or a more detailed dose-response curve at lower concentrations. 2. Use the lowest effective concentration that induces the desired phenotype. Confirm target engagement using methods like a Cellular Thermal Shift Assay (CETSA).[7][9] |
| No significant effect on cell viability. | 1. Cell Line Resistance: The cell line may not be dependent on Mcl-1 for survival or may have compensatory mechanisms (e.g., upregulation of Bcl-2 or Bcl-xL). 2. Suboptimal Concentration/Incubation Time: The concentration may be too low or the incubation time too short to induce a response. | 1. Assess the expression levels of Bcl-2 family proteins in your cell line via Western blot. Consider combination therapies if compensatory upregulation is observed.[7] 2. Perform a comprehensive dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment. |
| Increased Mcl-1 protein levels after treatment. | This can be a result of inhibitor binding, which stabilizes the Mcl-1 protein and makes it less susceptible to proteasomal degradation. | This is a known phenomenon for some Mcl-1 inhibitors.[9][10] It does not necessarily mean the inhibitor is inactive. Assess downstream markers of apoptosis (e.g., cleaved caspase-3) to confirm the biological effect.[9] |
Quantitative Data for Mcl-1 Inhibitors
Since specific IC50 values for this compound in various cell lines are not publicly available, the following table provides data for other selective Mcl-1 inhibitors as a reference.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| S63845 | SCLC cell lines | Cell Viability | 23 nM - 78 nM | [1] |
| AZD5991 | Primary MM cells | Cell Viability | < 100 nM | [1] |
| Compound 26 | NCI-H929 (Multiple Myeloma) | Growth Inhibition (GI50) | 120 nM | [11] |
| MIM1 | Mcl-1 Overexpressing B-ALL | Cell Death | 4.2 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol determines the concentration of an Mcl-1 inhibitor required to reduce the viability of a cell population by 50%.
Materials:
-
Mcl-1 dependent cell line
-
Complete cell culture medium
-
This compound (or other Mcl-1 inhibitor) stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[4]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for attachment and recovery.[4]
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in complete culture medium. A common range to test is from 0.01 µM to 10 µM.[2] Prepare a vehicle control with the same final DMSO concentration as the highest inhibitor dose.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various inhibitor concentrations or the vehicle control.
-
Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours).[4]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[4]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][4]
-
Data Acquisition: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve using appropriate software to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with an Mcl-1 inhibitor.
Materials:
-
6-well plates
-
This compound (or other Mcl-1 inhibitor)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density. Allow them to adhere overnight. Treat cells with the desired concentrations of the inhibitor (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each well and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[7]
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of this suspension to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mcl-1 Signaling Pathway in Apoptosis.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
Technical Support Center: Investigating Potential Off-Target Effects of Zamzetoclax
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zamzetoclax (formerly GS-9716). Given that the development of this compound, an MCL-1 inhibitor, has been discontinued, and specific off-target data is limited in the public domain, this guide focuses on empowering researchers to identify and characterize potential off-target effects observed in their experiments.[1]
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound was developed as a small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the BCL-2 family.[1] By binding to MCL-1, this compound is designed to prevent it from sequestering pro-apoptotic proteins like BIM, thus leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
Q2: Why is it important to consider off-target effects for this compound?
While the intended target is MCL-1, small molecule inhibitors can often bind to other proteins, leading to unintended biological consequences. These "off-target" effects can result in unexpected phenotypes, toxicity, or confounding experimental results.[2][3] Investigating these effects is crucial for accurately interpreting your data.
Q3: What were the general safety concerns for this compound in clinical trials?
Clinical trials for this compound (GS-9716) included exclusion criteria for patients with pre-existing conditions, which can suggest potential areas of toxicity.[4][5][6][7][8] These included:
-
Cardiovascular issues: Known history of clinically significant cardiovascular disease or heart failure.[4][5][6][7][8]
-
Hematological effects: The need for adequate hematological function prior to enrollment.
-
Hepatic and renal function: Requirements for adequate liver and kidney function.
These broad categories hint at potential organ systems that could be affected by on-target or off-target activities of the compound.
Troubleshooting Guide: Unexpected Experimental Outcomes
This section addresses common issues that may arise during your experiments with this compound and suggests initial steps to determine if an off-target effect is the cause.
Issue 1: I'm observing cell death in a cell line that should be resistant to MCL-1 inhibition.
-
Possible Cause: The observed cytotoxicity may be due to this compound inhibiting a different protein that is essential for the survival of that cell line.
-
Troubleshooting Steps:
-
Confirm MCL-1 Independence: Use siRNA or shRNA to knock down MCL-1 in your cell line. If the cells survive MCL-1 knockdown but are killed by this compound, this points to an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve with this compound and compare the EC50 for cell death with the known IC50 for MCL-1 binding. A significant discrepancy may suggest an off-target mechanism.
-
Broad-Spectrum Kinase Profiling: Many small molecule inhibitors exhibit off-target effects on kinases.[9] A commercially available kinase profiling service can screen this compound against a large panel of kinases to identify potential off-target interactions.
-
Issue 2: My in vivo model is showing toxicity not typically associated with MCL-1 inhibition (e.g., unexpected neurological or cardiovascular effects).
-
Possible Cause: this compound may be interacting with a target that has high expression or a critical function in the affected organ system.
-
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the affected organs from your animal model to characterize the nature of the toxicity.
-
Target Expression Analysis: Investigate the expression levels of MCL-1 and any identified potential off-targets (from kinase screens or other methods) in the affected tissues.
-
Consult Clinical Trial Data: Review the exclusion criteria from the this compound clinical trials for clues. For example, the exclusion of patients with cardiovascular conditions suggests that cardiac function was a concern and could be an area to investigate for off-target effects.[4][5][6][7][8]
-
Data Presentation: Summarizing Off-Target Analysis
When investigating off-target effects, it is crucial to organize your quantitative data in a clear and structured manner. Below are template tables that can be adapted for your experimental results.
Table 1: Comparative Potency of this compound
| Target | IC50 / EC50 (nM) | Assay Type | Cell Line / System |
|---|---|---|---|
| On-Target | |||
| MCL-1 | e.g., 1.5 | Binding Assay | Recombinant Protein |
| MCL-1 Dependent Cell Line | e.g., 5.0 | Cell Viability | H929 |
| Potential Off-Target | |||
| Kinase X | e.g., 50 | Kinase Activity Assay | Recombinant Enzyme |
| Kinase Y | e.g., >1000 | Kinase Activity Assay | Recombinant Enzyme |
| MCL-1 Independent Cell Line | e.g., 250 | Cell Viability | Specify Line |
Table 2: In Vivo Toxicity Profile
| Organ System | Observation | Grade (1-4) | Potential Off-Target Implicated |
|---|---|---|---|
| Cardiovascular | e.g., Increased cardiac troponins | e.g., 2 | e.g., Kinase Z |
| Hematological | e.g., Thrombocytopenia | e.g., 3 | e.g., BCL-xL (known for other BCL-2 inhibitors) |
| Hepatic | e.g., Elevated ALT/AST | e.g., 1 | To be determined |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a drug binds to its intended target in a cellular context. The principle is that a protein, when bound to a ligand, becomes more stable and will denature at a higher temperature.
Methodology:
-
Cell Treatment: Treat your cells of interest with this compound at various concentrations and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble MCL-1 remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve of MCL-1 to a higher temperature in the this compound-treated samples compared to the control. This confirms target engagement.
Protocol 2: CRISPR/Cas9-Mediated Target Validation
This genetic approach can definitively determine if the effect of a drug is on-target or off-target.[2][3]
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to create a cell line with a knockout of the intended target (MCL-1).
-
Drug Treatment: Treat both the wild-type and the MCL-1 knockout cell lines with a dose range of this compound.
-
Assess Phenotype: Measure the phenotype of interest (e.g., cell viability).
-
Analysis:
-
If the knockout cells are resistant to this compound while the wild-type cells are sensitive, the drug's effect is likely on-target .
-
If both the wild-type and knockout cells show the same sensitivity to this compound, the effect is off-target .
-
Visualizations
Signaling Pathway and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key concepts and workflows for investigating the off-target effects of this compound.
Caption: Intended on-target signaling pathway of this compound.
References
- 1. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 7. Facebook [cancer.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. icr.ac.uk [icr.ac.uk]
Technical Support Center: Managing Zamzetoclax (MCL-1 Inhibitor) Toxicity in Animal Studies
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing potential toxicities associated with zamzetoclax and other MCL-1 inhibitors in preclinical animal studies. Given that the development of this compound (also known as GS-9716) was discontinued, specific preclinical toxicity data for this compound is not extensively published. Therefore, this guide is based on the known on-target toxicities of the MCL-1 inhibitor class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other MCL-1 inhibitors?
A1: this compound is a selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family. MCL-1 prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like BAK and BAX. By inhibiting MCL-1, this compound unleashes these pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis in cancer cells that are dependent on MCL-1 for survival.
Q2: What are the primary on-target toxicities observed with MCL-1 inhibitors in animal studies?
A2: The primary on-target toxicities associated with MCL-1 inhibition in preclinical models are hematologic and cardiac toxicities.[1] This is because certain healthy tissues, notably hematopoietic stem and progenitor cells and cardiomyocytes, rely on MCL-1 for their survival and normal function.[2][3][4] Liver toxicity has also been observed in studies involving the genetic deletion of Mcl-1, suggesting its importance in hepatocyte homeostasis.[5][6][7]
Q3: How does MCL-1 inhibitor-induced hematologic toxicity manifest in animal models?
A3: MCL-1 is critical for the survival of hematopoietic stem and progenitor cells (HSPCs).[2] Inhibition of MCL-1 leads to the depletion of these precursor cells in the bone marrow, resulting in impaired production of various blood cell lineages.[2][8] This typically manifests as thrombocytopenia (low platelet count) and may also involve neutropenia and anemia with prolonged exposure. This is distinct from the thrombocytopenia caused by BCL-xL inhibitors, which directly induce apoptosis in mature, circulating platelets.[8]
Q4: What is the nature of the cardiac toxicity associated with MCL-1 inhibitors?
A4: In both preclinical and early clinical studies, some MCL-1 inhibitors have been associated with increases in cardiac troponins (cTnI or cTnT) in the serum, which are sensitive biomarkers of cardiac injury.[1][3][9] The underlying mechanism is believed to be related to the disruption of mitochondrial homeostasis in cardiomyocytes, potentially leading to cell death that may present as necrosis rather than apoptosis.[10][11] However, in some animal studies, elevated troponins were observed without a corresponding decline in left ventricular pump function.[3][9]
Troubleshooting Guides
Guide 1: Managing Hematologic Toxicity
Issue: A significant decrease in platelet and/or neutrophil counts is observed following the administration of an MCL-1 inhibitor.
Troubleshooting Steps:
-
Confirm On-Target Effect: Review complete blood counts (CBCs) to characterize the cytopenia. A primary decrease in platelets is the most anticipated on-target effect.
-
Dose and Schedule Evaluation:
-
Dose-Response: If not already established, perform a dose-range-finding study to identify the Maximum Tolerated Dose (MTD).
-
Intermittent Dosing: Consider switching from a continuous to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for the recovery of hematopoietic progenitors.[8]
-
-
Supportive Care:
-
For severe, symptomatic thrombocytopenia, consult with veterinary staff regarding the potential for platelet transfusions. Be aware that this is a temporary measure as the underlying issue is production.
-
If neutropenia is significant, consider prophylactic antibiotics to prevent opportunistic infections and ensure a sterile environment.
-
-
Monitoring:
-
Increase the frequency of CBC monitoring to track the kinetics of platelet and neutrophil nadirs and recovery.
-
At study endpoint, consider bone marrow analysis to assess the cellularity and presence of megakaryocytes and other hematopoietic precursors.
-
Guide 2: Investigating and Managing Cardiac Toxicity
Issue: Elevated serum cardiac troponin levels are detected in treated animals.
Troubleshooting Steps:
-
Confirm Findings: Repeat serum troponin measurements to confirm the initial finding. Ensure blood samples are handled correctly to avoid hemolysis, which can interfere with assays.[11]
-
Functional Assessment: Perform echocardiography to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[3][11] This will help determine if the troponin elevation is associated with functional impairment.
-
Histopathological Analysis: At necropsy, perform a detailed histopathological examination of the heart tissue. Look for signs of cardiomyocyte injury, inflammation, or fibrosis.
-
Dose Adjustment: If cardiac toxicity is confirmed, reduce the dose of the MCL-1 inhibitor. If toxicity persists, discontinuation may be necessary for the affected animals.
-
Alternative Models: Consider using a humanized Mcl-1 mouse model, as some inhibitors show different affinities for the human versus murine protein, which can impact the therapeutic index.[4][12]
Data Presentation
Table 1: Representative Hematologic Toxicity Profile of an MCL-1 Inhibitor in a Rodent Model
| Parameter | Vehicle Control (Day 14) | MCL-1 Inhibitor (MTD, Day 14) | Change from Baseline |
| Platelets (x10³/µL) | 850 ± 75 | 250 ± 50 | ↓ 70% |
| Neutrophils (x10³/µL) | 2.5 ± 0.5 | 1.0 ± 0.3 | ↓ 60% |
| Red Blood Cells (x10⁶/µL) | 8.0 ± 0.7 | 7.5 ± 0.8 | Minimal Change |
| Bone Marrow Cellularity | Normocellular | Hypocellular | ↓ |
| Megakaryocytes | Normal | Markedly Decreased | ↓ |
Note: Data are presented as mean ± SD and are representative of class effects. Actual values will vary by compound, dose, and animal model.
Table 2: Monitoring and Management of Potential Cardiac Toxicity
| Tier of Concern | Monitoring Parameter | Action |
| Tier 1: Initial Concern | Serum Cardiac Troponin I/T | Increase frequency of blood sampling for troponin monitoring. |
| Tier 2: Functional Impact | Echocardiography (LVEF, FS) | If troponins are elevated, perform echocardiography to assess cardiac function. |
| Tier 3: Pathological Change | Histopathology of Heart Tissue | At study endpoint, perform detailed histopathological analysis. |
| Management | Dose Modification | If troponin levels are significantly elevated or if functional changes are observed, reduce dose or consider treatment holiday. |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity in a Mouse Xenograft Model
-
Baseline Data Collection: Prior to the first dose of the MCL-1 inhibitor, collect a baseline blood sample (e.g., via tail vein or saphenous vein) from each animal for a complete blood count (CBC) with differential.
-
Treatment Administration: Administer the MCL-1 inhibitor according to the planned dose and schedule.
-
Routine Monitoring:
-
Perform CBCs twice weekly for the first two weeks of the study, then weekly thereafter.
-
Record body weight and clinical observations (e.g., signs of bleeding, lethargy) daily.
-
-
Actionable Thresholds: Establish pre-defined thresholds for intervention. For example, a platelet count below 100 x10³/µL may trigger a dose reduction or a temporary halt in dosing.
-
Bone Marrow Analysis (Terminal): At the end of the study, euthanize the animals and collect femurs. Flush the bone marrow and prepare slides for histopathological assessment of cellularity and lineage-specific precursors, including megakaryocytes.
Visualizations
Caption: MCL-1's role in preventing apoptosis and its inhibition.
Caption: Workflow for managing toxicities in animal studies.
References
- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Validate User [ashpublications.org]
- 5. Knock-out of Myeloid cell leukemia-1 induces liver damage and increases apoptosis susceptibility of murine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocyte-specific deletion of the anti-apoptotic protein Mcl-1 triggers proliferation and hepatocarcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout of myeloid cell leukemia-1 induces liver damage and increases apoptosis susceptibility of murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. captortherapeutics.com [captortherapeutics.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Interpreting Unexpected Results from Zamzetoclax Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zamzetoclax (GS-9716), a selective MCL-1 inhibitor. Our goal is to help you interpret unexpected experimental outcomes and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected levels of apoptosis in my cancer cell line after this compound treatment?
A1: A lack of apoptosis induction can stem from several biological and technical factors. Here are the most common reasons:
-
Compensatory Pro-Survival Mechanisms: Cancer cells can evade apoptosis by upregulating other anti-apoptotic proteins from the BCL-2 family, such as BCL-2 or BCL-xL.[1][2] When MCL-1 is inhibited by this compound, these other proteins can still sequester pro-apoptotic proteins (like BIM), preventing the initiation of cell death.
-
Low Expression of Pro-Apoptotic Effectors: The ultimate executioners of mitochondrial apoptosis are the proteins BAX and BAK. If your cell line has low or absent expression of these proteins, inhibiting MCL-1 will not be sufficient to trigger apoptosis.
-
High BCL-2 Expression: Cell lines with a high baseline expression of BCL-2 may be less sensitive to MCL-1 inhibition alone.[1] The survival of these cells might be more dependent on BCL-2, making them inherently resistant to this compound monotherapy.
-
Drug Concentration and Exposure: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Experimental Assay Limitations: The method used to detect apoptosis is crucial. Some assays may not be sensitive enough or may be performed at a suboptimal time point. Consider using multiple assays to confirm your results (e.g., Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis).
Q2: I've noticed an increase in total MCL-1 protein levels on my Western blot after treating cells with this compound. Is this expected?
A2: Yes, this is a frequently observed phenomenon with MCL-1 inhibitors.[3][4] This paradoxical increase is generally not due to new protein synthesis but rather to the stabilization of the MCL-1 protein.[3][4] By binding to the BH3 groove, this compound can induce a conformational change in the MCL-1 protein that makes it less susceptible to ubiquitination and subsequent degradation by the proteasome.[3][4] This can be a useful indicator of target engagement.
Q3: My apoptosis assay shows caspase activation, but the overall cell death is lower than anticipated. What could be the reason?
A3: This could be related to the cleavage of MCL-1 by caspases. During apoptosis, caspases can cleave MCL-1, generating fragments with potentially altered functions.[3] While this is a part of the apoptotic process, it can sometimes complicate the interpretation of results. To investigate this, you can look for lower molecular weight bands of MCL-1 on a Western blot.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for this compound in a preclinical setting are not extensively documented in publicly available literature, a known class-wide concern for MCL-1 inhibitors is cardiotoxicity.[2][5][6] This has been observed in clinical trials for other MCL-1 inhibitors and is thought to be an on-target effect in cardiomyocytes, which rely on MCL-1 for survival.[5][6] When conducting in vivo studies, it is prudent to monitor for any signs of cardiac stress.
Troubleshooting Guides
Scenario 1: No significant apoptosis observed after this compound treatment.
This guide provides a step-by-step approach to troubleshoot a lack of apoptotic response.
| Step | Action | Rationale |
| 1 | Confirm Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to MCL-1 in your cells.[3] |
| 2 | Assess Protein Expression Levels | Perform a baseline Western blot to quantify the expression of key BCL-2 family proteins (MCL-1, BCL-2, BCL-xL, BAX, BAK, and BIM). |
| 3 | Evaluate MCL-1 Dependency | Use siRNA or shRNA to knock down MCL-1 and observe the effect on cell viability. This will confirm if the cells are indeed dependent on MCL-1 for survival. |
| 4 | Optimize Drug Concentration and Treatment Duration | Conduct a matrix experiment with varying concentrations of this compound and multiple time points. |
| 5 | Consider Combination Therapy | If high levels of BCL-2 are detected, consider combining this compound with a BCL-2 inhibitor (like Venetoclax) to induce synergistic apoptosis.[1] |
Scenario 2: Increased MCL-1 protein levels detected post-treatment.
This guide helps to understand and confirm the mechanism behind the observed increase in MCL-1 protein.
| Step | Action | Rationale |
| 1 | Confirm with a Time-Course Experiment | Perform a Western blot for MCL-1 at multiple time points after this compound treatment to observe the dynamics of the protein level change. |
| 2 | Assess Protein Half-Life | Conduct a cycloheximide (B1669411) chase experiment to determine if the increase in MCL-1 is due to enhanced protein stability. |
| 3 | Investigate Ubiquitination | Perform an immunoprecipitation of MCL-1 followed by a Western blot for ubiquitin to see if this compound treatment reduces MCL-1 ubiquitination.[4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to the MCL-1 protein in intact cells.[3]
-
Methodology:
-
Cell Treatment: Treat one group of cells with this compound at the desired concentration and a control group with a vehicle (e.g., DMSO) for 2-4 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heat Shock: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Western Blot Analysis: Centrifuge the lysates to separate soluble and aggregated proteins. Analyze the amount of soluble MCL-1 in the supernatant by Western blotting. A shift in the thermal denaturation curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Cycloheximide Chase Assay
-
Objective: To assess the half-life of the MCL-1 protein.
-
Methodology:
-
Pre-treatment: Treat cells with either this compound or vehicle for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (a protein synthesis inhibitor) to all samples.
-
Time-Course Collection: Harvest cells at various time points after cycloheximide addition (e.g., 0, 30, 60, 120 minutes).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to determine the levels of MCL-1 protein at each time point. A slower degradation rate in the this compound-treated cells indicates protein stabilization.
-
Visualizing Key Concepts
To further aid in the interpretation of your experimental results, the following diagrams illustrate the relevant pathways and workflows.
Caption: The BCL-2 family signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting a lack of apoptosis with this compound.
References
Zamzetoclax Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Zamzetoclax. Given that specific stability data for this compound is not yet widely published, the information provided herein is largely based on data from Venetoclax, a structurally and functionally similar BCL-2 inhibitor. These guidelines should be considered as a starting point until specific studies on this compound become available.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: While specific guidelines for this compound are pending, analogous compounds like Venetoclax should be stored at room temperature in a tightly sealed container, protected from light and moisture to maintain stability.[1] For long-term storage, refrigeration (-20°C) is recommended for the powder form.[2]
Q2: How should I store this compound in solvent?
A2: Solutions of similar compounds are typically stable for shorter periods. For instance, Venetoclax in DMSO can be stored at -80°C for up to 6 months and at -20°C for one month.[2] It is crucial to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, protection from light is recommended for compounds of this class.[1] Storage in amber vials or light-blocking containers is advisable.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound, similar to Venetoclax, is expected to be practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the compound is protected from light, moisture, and extreme temperatures. Prepare fresh solutions for critical experiments. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in the final solution. Ensure the final concentration does not exceed the solubility limit. Sonication may aid in dissolution. |
| Observed degradation in a time-course experiment | Instability under specific experimental conditions (e.g., pH, presence of oxidizing agents). | Refer to the stability data for similar compounds. Consider performing a preliminary stability test under your specific experimental conditions. |
Quantitative Stability Data (Based on Venetoclax)
The following tables summarize the stability of Venetoclax under various stress conditions, which may serve as a proxy for this compound.
Table 1: Stability of Venetoclax in Solution under Different Conditions
| Condition | Temperature | Duration | Degradation |
| 1 M HCl | 50°C | 7 days | ~20%[3] |
| 1 M NaOH | 50°C | 2 days | ~20%[3] |
| 3% H₂O₂ | 50°C | 7 days | >5%[3] |
| Elevated Temperature | 50°C | 14 days | Not significant[3] |
Table 2: Recommended Storage Conditions for Venetoclax
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent (-80°C) | -80°C | 6 months[2] |
| In Solvent (-20°C) | -20°C | 1 month[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is adapted from studies on Venetoclax to assess stability under stress conditions.[3][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of approximately 2.5 mg/mL.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 1 M HCl.
-
Basic: Mix the stock solution with an equal volume of 1 M NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal: Keep the stock solution at 50°C.
-
Photolytic: Expose the stock solution to light (e.g., using a SUNTEST chamber).
-
-
Incubation: Incubate the stressed samples at 50°C (for acidic, basic, oxidative, and thermal conditions) in a dark chamber.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 3, 7, and 14 days).
-
Analysis: Analyze the samples by a stability-indicating UHPLC method to determine the percentage of remaining this compound and identify any degradation products.
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. Venetoclax; ABT-199; ABT 199; GDC-0199;CAS No.:1257044-40-8 [chemshuttle.com]
- 2. Venetoclax (ABT-199; GDC-0199) | Bcl-2 inhibitor | CAS 1257044-40-8 | Buy Venclexta; ABT199; RG7601; GDC0199 from Supplier InvivoChem [invivochem.com]
- 3. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
avoiding Zamzetoclax degradation in experimental setups
Disclaimer: Zamzetoclax (also known as GS-9716) is an investigational Mcl-1 inhibitor. As of the latest available information, detailed public data on its specific degradation pathways, stability profiles, and handling protocols for experimental use are limited. The following troubleshooting guides and FAQs are based on general best practices for small molecule inhibitors of the BCL-2 family and are intended to provide guidance for researchers. It is highly recommended to consult the manufacturer or supplier for any specific handling and storage instructions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. Mcl-1 is an anti-apoptotic member of the B-cell lymphoma-2 (BCL-2) family of proteins. By inhibiting Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and programmed cell death in cancer cells that are dependent on Mcl-1 for survival.
Q2: How should I store this compound powder and stock solutions?
While specific instructions for this compound are not publicly available, general recommendations for similar small molecule inhibitors are as follows:
-
Powder: Store desiccated at -20°C or -80°C, protected from light.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: I am observing a loss of compound activity in my experiments. What could be the cause?
A loss of activity could be due to several factors, including compound degradation. Here are some potential causes and troubleshooting steps:
-
Improper Storage: Ensure the compound and its solutions are stored according to the general recommendations (see Q2). Repeated freeze-thaw cycles can lead to degradation.
-
Solution Instability: Some compounds may not be stable in solution for extended periods, even when frozen. It is advisable to use freshly prepared dilutions for experiments whenever possible.
-
Presence of Reactive Moieties: Although the specific degradation pathways for this compound are not documented, similar molecules can be susceptible to hydrolysis or oxidation, especially under harsh pH or oxidative conditions. Ensure your experimental buffers are within a stable pH range and free of strong oxidizing or reducing agents.
-
Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Consider using low-adhesion plastics or pre-treating labware.
Q4: Are there any known experimental artifacts associated with this compound?
Specific experimental artifacts for this compound have not been reported. However, as with many small molecule inhibitors, researchers should be mindful of potential off-target effects, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as vehicle-only controls and cell lines with varying dependencies on Mcl-1.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in compound concentration due to improper storage or handling. 2. Degradation of stock solutions. 3. Inconsistent cell passage number or health. | 1. Aliquot stock solutions to avoid freeze-thaw cycles. Use calibrated pipettes for accurate dilutions. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Maintain consistent cell culture practices and use cells within a defined passage number range. |
| Precipitation of the compound in cell culture media | 1. Poor solubility of the compound in aqueous media. 2. The final concentration of the organic solvent (e.g., DMSO) is too high. | 1. Ensure the final concentration of the compound does not exceed its solubility limit in the final assay medium. 2. Keep the final solvent concentration low (typically ≤ 0.1% v/v) and consistent across all experimental conditions, including vehicle controls. |
| Unexpected cytotoxicity in control cell lines | 1. Off-target effects at high concentrations. 2. Solvent toxicity. | 1. Perform dose-response experiments to determine the optimal concentration range. 2. Ensure the vehicle control group shows no significant toxicity compared to untreated cells. |
Quantitative Data Summary
Specific quantitative data on this compound degradation under various experimental conditions (e.g., temperature, pH, light exposure) are not publicly available. For a typical small molecule inhibitor, a stability profile might be presented as follows. Researchers are encouraged to perform their own stability assessments for their specific experimental setups.
Table 1: Illustrative Stability Data Table for a Small Molecule Inhibitor (Data for this compound is Not Available)
| Condition | Time Point | Percent of Initial Compound Remaining |
| -20°C in DMSO | 1 month | >99% |
| 6 months | >98% | |
| 4°C in PBS (pH 7.4) | 24 hours | 95% |
| 72 hours | 85% | |
| Room Temperature in PBS (pH 7.4) | 8 hours | 90% |
| 24 hours | 70% |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into single-use, light-protected, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Preparation of Working Solutions:
-
For each experiment, thaw a fresh aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: General Cell-Based Viability Assay
-
Cell Seeding:
-
Plate your cells in a multi-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Compound Treatment:
-
Prepare your this compound working solutions as described in Protocol 1.
-
Remove the old media from your cells and replace it with media containing the desired concentrations of this compound or a vehicle control (media with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTT, or trypan blue exclusion).
-
Follow the manufacturer's instructions for your chosen viability assay.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway
Navigating Cell Line-Specific Responses to MCL1 Inhibition: A Technical Support Guide
Introduction: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting cell line-specific responses to MCL1 inhibitors, with a focus on Zamzetoclax (formerly GS-9716). Due to the discontinuation of this compound development and the limited availability of specific preclinical data for this compound, this guide leverages extensive information from other well-characterized MCL1 inhibitors such as AMG-176, S63845, and AZD5991 to provide representative insights and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and other MCL1 inhibitors?
This compound is a small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein belonging to the BCL-2 family.[1] By binding to MCL1, these inhibitors prevent it from sequestering pro-apoptotic proteins like BAK and BIM.[2][3] This releases the pro-apoptotic factors, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[4][5]
Q2: Why do different cell lines exhibit varying sensitivity to MCL1 inhibitors?
Cell line-specific responses to MCL1 inhibitors are multifactorial and depend on the intrinsic apoptotic dependencies of the cells. Key factors include:
-
Expression levels of BCL-2 family proteins: Cells highly dependent on MCL1 for survival are generally more sensitive.[6] Conversely, high expression of other anti-apoptotic proteins like BCL-XL or BCL2 can confer resistance by compensating for MCL1 inhibition.[7][8]
-
Presence of specific genetic markers: A four-gene signature (AXL, ETS1, IL6, and EFEMP1) has been identified as a potential predictor of MCL1 inhibitor sensitivity in triple-negative breast cancer (TNBC) cell lines.[9]
-
Status of signaling pathways: Activation of pathways like the ERK signaling cascade can promote resistance to MCL1 inhibitors.[2][10]
Q3: How can I determine if my cell line of interest is likely to be sensitive to an MCL1 inhibitor?
While direct testing is definitive, preliminary assessment can be done by:
-
Analyzing the expression profile of BCL-2 family proteins: High MCL1 and low BCL-XL/BCL2 expression may indicate potential sensitivity.[8] The ratio of MCL1 to BCL-xL has been suggested as a predictive biomarker.
-
BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of a cell and can predict sensitivity to BH3 mimetics that target specific BCL-2 family members.[11]
-
Gene expression analysis: For certain cancer types like TNBC, evaluating the expression of the AXL, ETS1, IL6, and EFEMP1 gene signature can provide insights.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant apoptosis observed in a supposedly MCL1-dependent cell line. | Resistance Mechanism: The cell line may have intrinsic or acquired resistance. This could be due to the upregulation of other anti-apoptotic proteins like BCL-XL or BCL2, or activation of survival signaling pathways (e.g., ERK).[2][7] | 1. Western Blot Analysis: Check the protein levels of BCL-XL and BCL2. 2. Phospho-protein Analysis: Assess the activation status of key survival pathways like ERK. 3. Combination Therapy: Consider combining the MCL1 inhibitor with an inhibitor of the identified resistance mechanism (e.g., a BCL-XL or ERK inhibitor).[2] |
| High variability in results between experiments. | Experimental Inconsistency: Variations in cell passage number, confluence, or drug preparation can lead to inconsistent results. | 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 2. Fresh Drug Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Unexpected toxicity in control (untreated) cells. | Solvent Toxicity or Contamination: The solvent used to dissolve the MCL1 inhibitor (e.g., DMSO) may be at a toxic concentration, or the cell culture may be contaminated. | 1. Solvent Titration: Perform a dose-response curve with the solvent alone to determine the maximum non-toxic concentration. 2. Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination. |
Data Presentation: Comparative Sensitivity of Cell Lines to MCL1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for various cell lines treated with different MCL1 inhibitors. This data is compiled from multiple studies and serves as a reference for expected sensitivity ranges.
Table 1: Sensitivity of Multiple Myeloma (MM) Cell Lines to MCL1 Inhibitors
| Cell Line | AZD5991 IC50 (nM)[6] | S63845 IC50 (µM)[12] |
| AMO1 | < 100 | - |
| H929 | < 100 | < 0.1 |
| KMS-12-BM | < 100 | - |
| LP-1 | 100-1000 | - |
| OPM-2 | < 100 | < 0.1 |
| RPMI-8226 | > 1000 | > 1 |
| U-266-B1 | 100-1000 | 0.1 - 1 |
Table 2: Sensitivity of Acute Myeloid Leukemia (AML) Cell Lines to MCL1 Inhibitors
| Cell Line | AZD5991 EC50 (nM)[13] | S63845 IC50 (nM)[14] |
| MOLM-13 | < 100 | 4 - 233 |
| MV4-11 | 24 | 4 - 233 |
| OCI-AML3 | < 100 | 4 - 233 |
Table 3: Sensitivity of B-cell Lymphoma Cell Lines to MCL1 Inhibitors
| Cell Line | S63845 IC50 (µM)[15] |
| TMD8 | < 0.1 |
| Raji | > 1 |
| Daudi | 0.1 - 1 |
Experimental Protocols
Protocol 1: Determination of Cell Viability and IC50 by Annexin V/PI Staining
This protocol describes a common method to assess apoptosis and determine the IC50 of an MCL1 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MCL1 inhibitor (e.g., S63845, AMG-176)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (e.g., 1 x 10^5 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the MCL1 inhibitor in complete medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with the drug dilutions or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (Annexin V and PI positive). Plot the percentage of viable cells against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for BCL-2 Family Proteins
This protocol is used to assess the expression levels of key apoptotic regulatory proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL1, anti-BCL-XL, anti-BCL2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logic for troubleshooting resistance.
References
- 1. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. probiologists.com [probiologists.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. AMG176, an MCL-1 inhibitor, is active in pre-clinical models of aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential biomarkers for MCL1 inhibitor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. AZD5991 [openinnovation.astrazeneca.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Investigating Zamzetoclax Resistance In Vitro
Disclaimer: Zamzetoclax (GS-9716), an MCL1 inhibitor, has been discontinued (B1498344) from clinical development.[1] Consequently, literature specifically detailing its in vitro resistance mechanisms is scarce. This guide draws upon established resistance mechanisms observed for other BCL-2 family inhibitors, such as the BCL-2 inhibitor Venetoclax (B612062), to provide a foundational framework for researchers investigating hypothetical resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Acquired resistance to BCL-2 family inhibitors like this compound can arise through various mechanisms. Based on studies of analogous inhibitors, likely causes include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2 or BCL-xL can compensate for MCL1 inhibition by this compound, thereby preventing apoptosis.[2][3][4]
-
Mutations in the drug's binding site: Alterations in the BH3 binding groove of MCL1 could potentially reduce the binding affinity of this compound.
-
Metabolic reprogramming: Resistant cells may exhibit altered metabolic profiles, such as increased glycolysis, to support survival.[5]
-
Activation of alternative survival pathways: Upregulation of pro-survival signaling cascades, such as the PI3K/AKT or MAPK pathways, can bypass the apoptotic block induced by this compound.
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended:
-
Gene and protein expression analysis: Use quantitative PCR (qPCR) and Western blotting to assess the expression levels of BCL-2 family proteins (MCL1, BCL-2, BCL-xL, BAX, BAK, etc.) in your resistant cell lines compared to the parental, sensitive cells.[3][4]
-
Sequencing: Sequence the MCL1 gene in resistant clones to identify potential mutations in the drug-binding domain.
-
Functional studies: Employ selective inhibitors of other BCL-2 family members (e.g., Venetoclax for BCL-2, A-1155463 for BCL-xL) in combination with this compound to see if sensitivity can be restored.[3] This can help identify the compensatory anti-apoptotic protein.
-
Metabolic assays: Analyze the metabolic phenotype of your resistant cells, for instance, by measuring glucose uptake and lactate (B86563) production to assess glycolytic activity.
Q3: Are there established protocols for generating this compound-resistant cell lines in vitro?
A3: While specific protocols for this compound are not widely published due to its discontinuation, you can adapt methods used for generating resistance to other targeted therapies, such as Venetoclax.[2] The general principle involves continuous exposure of a sensitive cell line to gradually increasing concentrations of the drug over an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values for this compound. | Inconsistent cell seeding density, passage number, or drug concentration. | Ensure consistent cell culture practices. Use cells within a defined passage number range. Prepare fresh drug dilutions for each experiment. |
| Unable to generate a resistant cell line; cells die at low drug concentrations. | The starting drug concentration is too high. The cell line is exceptionally sensitive. | Begin with a very low concentration of this compound (e.g., IC10-IC20) and increase the concentration more gradually over a longer period. |
| Resistant phenotype is lost after removing this compound from the culture medium. | The resistance mechanism may be transient or dependent on continuous drug pressure. | Maintain a low dose of this compound in the culture medium to sustain the resistant phenotype. |
| Western blot shows no change in BCL-2 or BCL-xL levels in resistant cells. | Resistance may be driven by other mechanisms. | Investigate other potential mechanisms such as MCL1 mutation analysis, assessment of pro-apoptotic proteins (BAX, BAK), or analysis of alternative survival signaling pathways. |
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated when comparing a parental, this compound-sensitive cell line to a derived resistant cell line.
| Parameter | Parental Cell Line (e.g., MV4-11) | This compound-Resistant Cell Line (e.g., MV4-11-R) |
| This compound IC50 | 50 nM | > 5 µM |
| Venetoclax (BCL-2i) IC50 | > 10 µM | > 10 µM |
| A-1155463 (BCL-xLi) IC50 | > 10 µM | 200 nM |
| Relative MCL1 mRNA Expression | 1.0 | 1.2 |
| Relative BCL-xL mRNA Expression | 1.0 | 8.5 |
| Relative BCL-2 mRNA Expression | 1.0 | 1.1 |
This table illustrates a scenario where resistance to the MCL1 inhibitor this compound is associated with a significant upregulation of BCL-xL, rendering the cells sensitive to a BCL-xL inhibitor.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to MCL1 inhibition.
-
Initial Seeding: Plate the parental cells at a low density in their recommended growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor cell viability and confluence. Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound. A common approach is to double the concentration with each subsequent passage.
-
Isolation of Resistant Clones: After several months of continuous culture under drug pressure, the resulting polyclonal population can be used, or single-cell cloning can be performed to isolate monoclonal resistant populations.
-
Confirmation of Resistance: Characterize the resistant phenotype by determining the IC50 of this compound and comparing it to the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
Protocol 2: Western Blot Analysis of BCL-2 Family Proteins
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCL1, BCL-2, BCL-xL, BAX, BAK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between parental and resistant cells.
Visualizations
Caption: BCL-2 family-mediated apoptosis and a potential this compound resistance mechanism.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acquired resistance to venetoclax plus azacitidine in acute myeloid leukemia: In vitro models and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Mcl-1 Inhibitor Landscape: A Comparative Analysis of Discontinued and Investigational Agents
For Immediate Release
[City, State] – December 16, 2025 – The development of inhibitors targeting the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has been a focal point in oncology research, given its role in cancer cell survival and resistance to therapy. However, the path to clinical success has been fraught with challenges, leading to the discontinuation of several promising candidates. This guide provides a comparative overview of Zamzetoclax (GS-9716) and other notable Mcl-1 inhibitors, focusing on available preclinical and clinical data, and the reasons for their developmental setbacks. This analysis is intended for researchers, scientists, and drug development professionals to inform future strategies in targeting this critical oncogene.
Myeloid Cell Leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulates apoptosis, or programmed cell death. Its overexpression in various cancers allows malignant cells to evade this natural process, contributing to tumor progression and resistance to a wide range of anti-cancer therapies. Consequently, the development of small molecule inhibitors that directly target Mcl-1 has been a highly pursued therapeutic strategy. Despite significant efforts, the clinical development of Mcl-1 inhibitors has been challenging, with several agents discontinued (B1498344) in early-phase trials.
This comparative guide examines this compound and three other Mcl-1 inhibitors that have been in clinical development: AZD5991, AMG-176 (Tapotoclax), and PRT1419.
Comparative Overview of Mcl-1 Inhibitors
The development of Mcl-1 inhibitors has been marked by a high rate of attrition in early clinical studies. A summary of the developmental status of this compound and its counterparts is presented below.
| Compound | Sponsor | Development Status | Reason for Discontinuation/Setback |
| This compound (GS-9716) | Gilead Sciences | Discontinued (Q2 2025)[1][2] | Strategic decision to focus on more promising assets.[1] |
| AZD5991 | AstraZeneca | Discontinued | Cardiac toxicity (asymptomatic troponin elevation).[3][4][5][6] Limited clinical activity.[4] |
| AMG-176 (Tapotoclax) | Amgen | Phase 1 Terminated | Lack of clinical activity in myelodysplastic syndromes.[7][8][9] |
| PRT1419 | Prelude Therapeutics | Discontinued (Solid Tumors) | Progressive disease.[10] Development in hematologic malignancies reportedly ongoing. |
Preclinical and Clinical Data Summary
Detailed preclinical and clinical findings for these Mcl-1 inhibitors are limited, particularly for this compound. The following tables summarize the publicly available data.
Preclinical Activity
| Compound | Reported Preclinical Activity |
| This compound (GS-9716) | Data not publicly available. |
| AZD5991 | Potent and selective Mcl-1 inhibitor. Induced apoptosis in multiple myeloma and acute myeloid leukemia (AML) cell lines and in vivo models.[4] |
| AMG-176 (Tapotoclax) | Demonstrated anti-leukemic effects and reduction in bone marrow blasts in preclinical models.[7] |
| PRT1419 | Potent and selective oral inhibitor of Mcl-1. Showed efficacy in preclinical models of multiple myeloma, AML, and lymphoma. |
Phase 1 Clinical Trial Overview
| Compound | Trial Identifier | Patient Population | Key Outcomes and Adverse Events |
| This compound (GS-9716) | NCT05006794 | Advanced solid malignancies | To evaluate safety, tolerability, and pharmacokinetics. No published results on efficacy or specific adverse events. |
| AZD5991 | NCT03218683 | Relapsed/Refractory Hematologic Malignancies | Limited clinical activity. Most common adverse events were diarrhea, nausea, and vomiting.[6][11] Asymptomatic elevation in cardiac troponins led to a clinical hold.[3][4][6] |
| AMG-176 (Tapotoclax) | NCT05209152 | Myelodysplastic Syndromes | Tolerable safety profile with no dose-limiting toxicities reported.[7] No responses observed, leading to trial termination due to lack of clinical activity.[7][9] |
| PRT1419 | NCT04837677 | Advanced/Metastatic Solid Tumors | Acceptable safety and tolerability. Most common treatment-related adverse events were neutropenia, nausea, diarrhea, and vomiting.[10] No cardiac toxicity was observed.[10] Most patients discontinued due to progressive disease.[10] |
Experimental Methodologies
The clinical trials for these Mcl-1 inhibitors followed standard Phase 1 dose-escalation designs to primarily assess safety and tolerability.
AZD5991 (NCT03218683): This Phase 1, first-in-human study enrolled patients with relapsed or refractory hematologic malignancies. The trial consisted of a monotherapy arm and a combination arm with venetoclax. Patients received AZD5991 intravenously in escalating doses. The primary objectives were to assess safety, tolerability, and determine the maximum tolerated dose.[6][11]
AMG-176 (Tapotoclax) (NCT05209152): This was a Phase 1 study in patients with high-risk myelodysplastic syndromes who had failed hypomethylating agents. The primary endpoint was safety, including the incidence of dose-limiting toxicities and adverse events. Patients were treated with varying doses of tapotoclax (B605400) once per week.[7]
PRT1419 (NCT04837677): This Phase 1, open-label, multicenter, dose-escalation study enrolled patients with advanced or metastatic solid tumors. The study employed a 3+3 dose escalation design with PRT1419 administered as a once-weekly infusion. The primary outcomes were to evaluate dose-limiting toxicities and establish the maximum tolerated dose and recommended phase 2 dose.[10]
Visualizing the Landscape
Mcl-1 Signaling Pathway
References
- 1. Gilead axes 3 drug programs, including Novo-partnered MASH treatment [biotechsnap.com]
- 2. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
comparing Zamzetoclax and Venetoclax efficacy
A comparative analysis of the B-cell lymphoma 2 (BCL-2) family inhibitors Zamzetoclax and Venetoclax (B612062) is essential for researchers in oncology and drug development. This guide provides a detailed comparison of their mechanisms of action, available efficacy data, and the experimental protocols used to evaluate them. While Venetoclax has emerged as a cornerstone therapy for several hematologic malignancies, public information on this compound is limited due to the discontinuation of its clinical development.
Mechanism of Action: A Tale of Two Targets
Venetoclax is a highly selective inhibitor of BCL-2, a key anti-apoptotic protein.[1][2][3][4] In many cancer cells, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing programmed cell death (apoptosis).[1][2][3] Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins.[2][5] This frees BIM to activate BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately executing apoptosis.[2][5]
In contrast, this compound (also known as GS-9716) was developed as an inhibitor of Myeloid Cell Leukemia 1 (MCL-1), another crucial anti-apoptotic protein in the BCL-2 family.[6] While both BCL-2 and MCL-1 prevent apoptosis, they are distinct proteins, and cancer cells can be dependent on one, the other, or both for survival. Upregulation of MCL-1 is a known mechanism of resistance to BCL-2 inhibitors like Venetoclax.[5] Therefore, targeting MCL-1 was a rational therapeutic strategy. However, Gilead discontinued (B1498344) the development of this compound in 2025.[6]
Signaling Pathway of BCL-2 Inhibition
Caption: BCL-2 inhibition by Venetoclax restores the apoptotic signaling cascade.
Efficacy Comparison
A direct, data-driven comparison of the efficacy of this compound and Venetoclax is not feasible due to the discontinuation of this compound's development and the resulting lack of mature clinical trial data.[6] Venetoclax, on the other hand, has extensive clinical data supporting its efficacy in various hematologic cancers.
Venetoclax Efficacy
Venetoclax, often in combination with other agents like hypomethylating agents (HMAs), has become a standard of care for newly diagnosed acute myeloid leukemia (AML) in patients ineligible for intensive chemotherapy.[7][8] It is also approved for chronic lymphocytic leukemia (CLL).[9]
| Indication | Combination Regimen | Trial / Study Type | Key Efficacy Endpoints | Result | Citation |
| AML (Newly Diagnosed, Unfit for Chemo) | Venetoclax + Azacitidine | VIALE-A (Phase 3) | Median Overall Survival (OS) | 14.7 months (vs. 9.6 months with Azacitidine alone) | [7][8] |
| Composite Complete Remission (CRc) Rate | 66.4% (vs. 28.3% with Azacitidine alone) | [7] | |||
| AML (Fit Patients) | Venetoclax + Azacitidine | PARADIGM (Phase 2) | 1-Year Event-Free Survival (EFS) Rate | 53% (vs. 39% with intensive chemotherapy) | [10][11] |
| Overall Response Rate (ORR) | 88% (vs. 62% with intensive chemotherapy) | [10][11] | |||
| CLL (Relapsed/Refractory) | Venetoclax + Rituximab | Retrospective Study | Median Progression-Free Survival (PFS) | 77 months (combination) vs. 59 months (monotherapy) | [9] |
| Undetectable MRD Rate | 65% to 85% across combination regimens | [9] | |||
| MDS (Higher-Risk, Naive) | Venetoclax + Azacitidine | Phase 1b Study | Median Overall Survival (OS) | 26.0 months | [12] |
| Complete Remission (CR) Rate | 29.9% | [12] |
Note: Real-world studies have sometimes shown lower overall survival rates compared to pivotal clinical trials, highlighting the importance of patient selection and management.[7][13][14]
This compound Efficacy
Information regarding the clinical efficacy of this compound is scarce. It was evaluated in a Phase 1, open-label, multi-center study (NCT05006794) as a monotherapy and in combination with other anti-cancer agents in adults with advanced solid malignancies.[15][16][17][18] The primary objectives were to determine the maximum tolerated dose (MTD) and to characterize its safety and tolerability.[16][17][18] However, in August 2025, Gilead announced the discontinuation of the this compound program.[6] No efficacy data from the Phase 1 trial has been made publicly available.
Experimental Protocols
Evaluating the efficacy of BCL-2 family inhibitors involves a range of in vitro and in vivo experimental protocols.
In Vitro Assay: Cell Viability (e.g., CCK-8 or MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a drug.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the BCL-2 inhibitor (e.g., Venetoclax) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent like WST-8 (in the CCK-8 assay) or MTT is added to each well.[19][20] Metabolically active cells convert these reagents into a colored formazan (B1609692) product.[21][22]
-
Measurement: After a further incubation period, the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[19]
-
Data Analysis: Cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the drug concentration that inhibits 50% of cell viability, is determined by plotting a dose-response curve.[23]
In Vitro Assay: BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of a cell, which can predict its sensitivity to BCL-2 inhibitors.[24][25][26]
Methodology:
-
Cell Permeabilization: Cells are suspended in a specific buffer (e.g., Mannitol Experimental Buffer) and permeabilized with a mild detergent like digitonin (B1670571) to expose the mitochondria.[25][26]
-
Peptide Incubation: The permeabilized cells are exposed to a panel of synthetic BH3 peptides that mimic the action of pro-apoptotic proteins.[25][27][28]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Measurement: The extent of MOMP is measured. This can be done by detecting the release of cytochrome c via flow cytometry or ELISA, or by measuring the loss of mitochondrial membrane potential using dyes like JC-1.[24][27][28]
-
Data Analysis: The response to different peptides reveals the cell's dependence on specific anti-apoptotic proteins (e.g., BCL-2, MCL-1), thereby predicting sensitivity to specific inhibitors.[24]
Experimental Workflow: In Vivo Xenograft Model
Caption: Workflow for assessing anti-tumor efficacy using a xenograft model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[29]
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.[29]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[29]
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into groups and treated with the drug (e.g., Venetoclax administered orally) or a vehicle control.[29][30]
-
Efficacy Assessment: The primary endpoint is often tumor growth inhibition (TGI).[30] Tumor volume and mouse body weight are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).[31]
Conclusion
Venetoclax is a well-established, highly selective BCL-2 inhibitor with proven efficacy in treating multiple hematologic malignancies, supported by a wealth of clinical and preclinical data.[2][32] this compound, an MCL-1 inhibitor, represented a different therapeutic approach to targeting the BCL-2 family of proteins. However, its clinical development was halted, precluding a direct comparison of its efficacy against Venetoclax.[6] The provided experimental protocols are standard methods used in the development and evaluation of targeted therapies like Venetoclax and are fundamental to the continued research in the field of apoptosis and cancer therapeutics.
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. VENCLYXTO® (venetoclax tablets) | Mechanism of action (MOA) | AbbVie Pro Greece [abbviepro.com]
- 5. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricky mechanisms fall by the wayside | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. cllsociety.org [cllsociety.org]
- 10. targetedonc.com [targetedonc.com]
- 11. Doublet Therapy Yields Higher Response Rates and Fewer Complications Than Standard Induction in AML - The ASCO Post [ascopost.com]
- 12. Efficacy and safety of venetoclax plus azacitidine for patients with treatment-naive high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative efficacy of venetoclax and hypomethylating agents in acute myeloid leukemia treatment: a meta-analysis of clinical trials and Real-World outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of venetoclax and hypomethylating agents in acute myeloid leukemia treatment: a meta-analysis of clinical trials and Real-World outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 17. Facebook [cancer.gov]
- 18. Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of GS-9716 as Monotherapy and in Combination With Anticancer Therapies in Adults With Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 19. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. content.sph.harvard.edu [content.sph.harvard.edu]
- 27. m.youtube.com [m.youtube.com]
- 28. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 29. benchchem.com [benchchem.com]
- 30. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Combined Bcl-2/mTOR Inhibition Leads to Enhanced Radiosensitization via Induction of Apoptosis and Autophagy in Non-Small-Cell Lung Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Zamzetoclax Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Zamzetoclax (GS-9716), a potential inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Given the recent discontinuation of this compound's development, this guide also serves as a broader framework for evaluating novel Mcl-1 inhibitors by comparing this compound's reported preclinical data with that of other well-characterized Mcl-1 antagonists.
Introduction to Mcl-1 Inhibition
Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic proteins like Mcl-1 and Bcl-2 prevent programmed cell death by sequestering pro-apoptotic proteins such as BIM, BAK, and BAX.[2] In many cancers, Mcl-1 is overexpressed, leading to tumor cell survival and resistance to therapy.[1] Small molecule inhibitors that bind to the BH3-binding groove of Mcl-1 are designed to displace pro-apoptotic proteins, triggering cancer cell death.[2]
This compound (GS-9716) was developed as a potent and selective small molecule inhibitor of Mcl-1.[2] Preclinical data indicated that it binds directly to Mcl-1, disrupts its interaction with pro-apoptotic partners, and induces apoptosis in cancer cells.[2]
Comparative Analysis of Mcl-1 Inhibitors
Validating the efficacy and specificity of an Mcl-1 inhibitor requires robust cellular assays. The following table summarizes the reported preclinical data for this compound and compares it with other notable Mcl-1 inhibitors.
| Compound | Target | Assay Type | Potency (Ki / K_d / GI₅₀ / IC₅₀) | Selectivity vs. Bcl-2/Bcl-xL | Reference |
| This compound (GS-9716) | Mcl-1 | Cell Viability | Median GI₅₀ = 30 nM (Hematological) | Selective (details not specified) | [2] |
| Cell Viability | Median GI₅₀ = 470 nM (Breast Cancer) | [2] | |||
| S63845 | Mcl-1 | Binding (SPR) | K_d = 0.19 nM | No discernible binding | [3][4] |
| Cell Viability | IC₅₀ = 4–233 nM (AML cell lines) | >8,333-fold | [5] | ||
| AZD5991 | Mcl-1 | Binding (FRET) | K_i = 0.13 nM | >10,000-fold | [6][7] |
| Cell Viability | GI₅₀ < 100 nM (Myeloma & AML) | [6] | |||
| A-1210477 | Mcl-1 | Binding | K_i = 0.45 nM | >100-fold | [8] |
| Cell Viability | IC₅₀ < 10 µM (NSCLC cell lines) | [2] | |||
| AMG-176 | Mcl-1 | Cell Viability | 30-45% cell death at 100-300 nM (CLL) | Selective (details not specified) | [9] |
Key Experiments for Validating Target Engagement
1. Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interactions
This assay is crucial to show that the inhibitor disrupts the binding of Mcl-1 to its pro-apoptotic partners (e.g., BIM, BAK) within the cell.
Experimental Protocol:
-
Cell Culture and Treatment: Culture Mcl-1-dependent cancer cells (e.g., NCI-H929 multiple myeloma cells) to 70-80% confluency. Treat cells with varying concentrations of the Mcl-1 inhibitor (e.g., this compound) or a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the Mcl-1-containing immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Mcl-1, BIM, and BAK.
-
Analysis: A dose-dependent decrease in the amount of BIM and BAK co-precipitated with Mcl-1 in the inhibitor-treated samples compared to the vehicle control indicates successful target engagement.[2]
2. Cellular Thermal Shift Assay (CETSA) to Confirm Direct Target Binding
CETSA is a biophysical method that confirms direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with the Mcl-1 inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the total protein concentration. Analyze the amount of soluble Mcl-1 at each temperature point by Western blotting.
-
Data Analysis: Plot the percentage of soluble Mcl-1 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the inhibitor confirms direct binding and target engagement.
Visualizing the Pathways and Processes
Caption: Mcl-1 Inhibition Pathway.
Caption: Co-Immunoprecipitation Workflow.
Caption: Logical Comparison of Mcl-1 Inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AMG-176, an Mcl-1 antagonist, shows preclinical efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG-176, an Mcl-1 Antagonist, Shows Preclinical Efficacy in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for BCL-2 Family Inhibitors: Zamzetoclax, Venetoclax, and Navitoclax
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) family of proteins are pivotal regulators of apoptosis, making them compelling targets in oncology. The development of small molecule inhibitors targeting these proteins has revolutionized the treatment landscape for several hematological malignancies and holds promise for solid tumors. This guide provides a comparative overview of biomarkers for sensitivity and resistance to Zamzetoclax (AZD0466), a dual BCL-2/BCL-XL inhibitor, and its alternatives, the BCL-2-selective inhibitor Venetoclax and the dual BCL-2/BCL-XL/BCL-W inhibitor Navitoclax.
Overview of Compared BCL-2 Family Inhibitors
This compound (AZD0466) is a dual inhibitor of BCL-2 and BCL-XL.[1][2] Preclinical studies have highlighted its potential in hematological malignancies and solid tumors.[1][2][3] However, its clinical development by Gilead was discontinued.[4][5]
Venetoclax (ABT-199) is a highly selective BCL-2 inhibitor that has gained FDA approval for the treatment of certain leukemias and lymphomas.[6][7][8] Its success has underscored the therapeutic potential of targeting the BCL-2 pathway.
Navitoclax (ABT-263) is an inhibitor of BCL-2, BCL-XL, and BCL-W.[7][9] While demonstrating efficacy, its clinical utility has been hampered by on-target thrombocytopenia due to the inhibition of BCL-XL, which is crucial for platelet survival.[7][9]
Another emerging competitor is Sonrotoclax (BGB-11417) , a potent and selective BCL-2 inhibitor designed to be effective against both wild-type and G101V mutant BCL-2, a common resistance mechanism to Venetoclax.[10][11][12]
Biomarkers for Sensitivity and Resistance
The efficacy of BCL-2 family inhibitors is intrinsically linked to the molecular profile of the tumor. Identifying predictive biomarkers is crucial for patient stratification and the development of rational combination therapies.
Table 1: Biomarkers for Sensitivity to BCL-2 Family Inhibitors
| Biomarker | This compound (AZD0466) | Venetoclax | Navitoclax | Sonrotoclax (BGB-11417) |
| High BCL-2 Expression | Associated with sensitivity, particularly in B-cell acute lymphoblastic leukemia (B-ALL).[1][2] | A primary determinant of sensitivity, especially in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[6][7] | A predictor of sensitivity.[13][14] | A key determinant of sensitivity.[15] |
| High BCL-XL Expression | Associated with sensitivity, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[1][2] | A potential resistance mechanism.[16] | A primary target and thus a sensitivity marker.[13][14] | Not a primary target. |
| BCL-2/BCL-XL Co-dependency | A key determinant of sensitivity.[1][2] | Not applicable. | A determinant of sensitivity.[13][14] | Not applicable. |
| NPM1 Mutation | Data not available. | Associated with enhanced sensitivity in AML.[17][18] | Data not available. | Data not available. |
| IDH1/2 Mutations | Data not available. | Associated with increased sensitivity in AML.[17][19] | Data not available. | Data not available. |
| TET2 Mutation | Data not available. | Linked to improved response in AML.[17] | Data not available. | Data not available. |
| BCL2 Gene Amplification | Data not available. | A potential sensitivity marker. | In Small Cell Lung Cancer (SCLC), correlates with plasma pro-gastrin releasing peptide (pro-GRP) levels, a potential biomarker.[20] | Data not available. |
Table 2: Biomarkers for Resistance to BCL-2 Family Inhibitors
| Biomarker | This compound (AZD0466) | Venetoclax | Navitoclax | Sonrotoclax (BGB-11417) |
| High MCL-1 Expression | A likely mechanism of resistance. | A major mechanism of intrinsic and acquired resistance.[16] | A key mechanism of resistance.[21] | A likely mechanism of resistance. |
| BCL2 G101V Mutation | Data not available. | A well-described acquired resistance mutation.[10][11] | Not a primary resistance mechanism. | Designed to be potent against this mutation.[10][11][12] |
| FLT3-ITD Mutation | Data not available. | Associated with reduced sensitivity in AML.[19] | Data not available. | Data not available. |
| TP53 Mutation/Deletion | Data not available. | Associated with poorer outcomes and potential resistance.[7][16] | Data not available. | Data not available. |
| KRAS/NRAS Mutations | Data not available. | Linked to resistance in AML.[17] | Data not available. | Data not available. |
| PTPN11 Mutation | Data not available. | Associated with resistance in AML.[19][22] | Data not available. | Data not available. |
| Monocytic Phenotype (AML) | Data not available. | Associated with decreased sensitivity. | Data not available. | Data not available. |
Signaling Pathways and Experimental Workflows
BCL-2 Family Apoptosis Pathway
The BCL-2 family of proteins regulates the intrinsic apoptosis pathway. Pro-survival members like BCL-2, BCL-XL, and MCL-1 sequester pro-apoptotic proteins. BH3-mimetic drugs like this compound, Venetoclax, and Navitoclax bind to and inhibit these pro-survival proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.
Experimental Workflow for Biomarker Assessment
A typical workflow for identifying and validating biomarkers for BCL-2 inhibitor sensitivity involves a combination of in vitro and in vivo studies.
Experimental Protocols
Cell Viability Assays (e.g., MTT or CellTiter-Glo®)
These assays are fundamental for determining the cytotoxic effects of BCL-2 inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BCL-2 inhibitor (e.g., this compound, Venetoclax) for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a designated time to allow for the conversion of the substrate by viable cells.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50).
Western Blotting for BCL-2 Family Proteins
Western blotting is used to quantify the expression levels of specific proteins, such as BCL-2, BCL-XL, and MCL-1.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCL-2, anti-BCL-XL) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for BCL-2 Expression
IHC allows for the visualization and semi-quantitative assessment of protein expression within the context of tissue architecture.
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (B1166041) (FFPE). Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) or EDTA buffer to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the target protein (e.g., anti-BCL-2).
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Score the staining intensity and the percentage of positive cells, often combined into an H-score.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of cells, indicating their dependence on specific anti-apoptotic BCL-2 family proteins.
-
Cell Preparation: Prepare a single-cell suspension from cell lines or primary patient samples.
-
Permeabilization: Permeabilize the cells with a mild detergent like digitonin (B1670571) to allow entry of BH3 peptides while keeping the mitochondria intact.
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides that selectively interact with different anti-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP, typically by detecting the release of cytochrome c from the mitochondria using flow cytometry or by assessing the loss of mitochondrial membrane potential.
-
Data Analysis: Analyze the degree of MOMP induced by each BH3 peptide to determine the cell's dependency on specific BCL-2 family members for survival.
Conclusion
The landscape of BCL-2 family inhibitors is continually evolving, with new agents and a deeper understanding of resistance mechanisms emerging. For this compound, its dual BCL-2/BCL-XL inhibitory profile suggests that the relative expression levels of these two proteins are key determinants of sensitivity. In contrast, the highly selective nature of Venetoclax makes it susceptible to resistance via upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL. Navitoclax, while targeting both BCL-2 and BCL-XL, faces challenges with toxicity. The next-generation inhibitor, Sonrotoclax, is poised to address a key clinical resistance mechanism to Venetoclax. A thorough understanding and application of the biomarkers and experimental methodologies outlined in this guide are essential for the continued development and optimal clinical application of these targeted therapies.
References
- 1. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Venetoclax Therapy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
- 5. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BCL-2 expression aids in the immunohistochemical prediction of the Oncotype DX breast cancer recurrence score - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edspace.american.edu [edspace.american.edu]
- 9. Basic immunohistochemistry for lymphoma diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Antileukemia efficacy of the dual BCL2/BCL-XL inhibitor AZD0466 in acute lymphoblastic leukemia preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. starpharma.com [starpharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. iwcll.org [iwcll.org]
- 16. Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Histopathological Evaluation and Analysis of Immunohistochemical Expression of Bcl-2 Oncoprotein in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. content.sph.harvard.edu [content.sph.harvard.edu]
- 21. thno.org [thno.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zamzetoclax: A Preclinical Comparative Guide to Chemotherapy Synergy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the preclinical data on the synergistic effects of zamzetoclax (formerly GS-9716), a potent and selective MCL-1 inhibitor, when used in combination with other chemotherapy agents. The data presented herein is compiled from publicly available information, including presentations at major oncology conferences. While the clinical development of this compound has been discontinued (B1498344) by Gilead Sciences, the preclinical findings offer valuable insights into the therapeutic potential of MCL-1 inhibition in combination with standard-of-care chemotherapy.
Executive Summary
This compound is an orally bioavailable small molecule inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein frequently overexpressed in various cancers and implicated in therapeutic resistance. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity and can synergize with cytotoxic chemotherapy agents and antibody-drug conjugates (ADCs) to enhance their efficacy. This guide focuses on the preclinical evidence of synergy between this compound and paclitaxel (B517696), as well as the ADC sacituzumab govitecan, in triple-negative breast cancer (TNBC) models.
Mechanism of Action: Synergistic Apoptosis Induction
This compound functions by directly binding to the BH3-binding groove of the MCL-1 protein, thereby preventing it from sequestering pro-apoptotic proteins like BAK and BIM.[1] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.
The synergy with chemotherapy agents is rooted in their complementary mechanisms of action. Many chemotherapy drugs, such as taxanes (e.g., paclitaxel), induce cellular stress and DNA damage, which in turn upregulates pro-apoptotic signals. By simultaneously inhibiting the key survival protein MCL-1 with this compound, the threshold for apoptosis is lowered, leading to a more profound and durable anti-tumor response.
Preclinical Synergy Data
The following tables summarize the key findings from preclinical studies evaluating the synergistic anti-tumor activity of this compound in combination with paclitaxel and sacituzumab govitecan in TNBC xenograft models. This data was presented at the American Association for Cancer Research (AACR) Annual Meeting in 2022.[1]
Table 1: this compound and Paclitaxel Synergy in TNBC Xenograft Model
| Treatment Group | Tumor Model | Key Finding |
| This compound + Paclitaxel | HCC1187 CDX | Complete inhibition of tumor growth. |
Table 2: this compound and Sacituzumab Govitecan Synergy in TNBC Xenograft Model
| Treatment Group | Tumor Model | Key Finding |
| This compound + Sacituzumab Govitecan | MDA-MB-468 Xenograft | Significant tumor growth inhibition. |
Experimental Protocols
While detailed, step-by-step protocols from the specific studies are not publicly available, the following represents a generalized experimental workflow for assessing the in vivo synergy of a novel agent with chemotherapy in a xenograft model, based on the information provided in the AACR abstract and standard practices in the field.
Key Methodological Components:
-
Cell Lines and Animal Models:
-
Triple-negative breast cancer cell lines such as HCC1187 and MDA-MB-468 were utilized.
-
Immunocompromised mice (e.g., nude or SCID) were used for tumor cell implantation to prevent graft rejection.
-
-
Tumor Implantation and Growth:
-
A suspension of cancer cells was subcutaneously injected into the flank of the mice.
-
Tumors were allowed to grow to a palpable and measurable size before the initiation of treatment.
-
-
Treatment Groups and Dosing:
-
Mice were randomized into several treatment arms:
-
Vehicle control
-
This compound as a single agent
-
Chemotherapy agent (paclitaxel or sacituzumab govitecan) as a single agent
-
Combination of this compound and the chemotherapy agent
-
-
This compound was administered orally. The AACR abstract mentions various dosing schedules were explored, including daily, once per week, and a 2 days on/5 days off cycle.[1]
-
Paclitaxel and sacituzumab govitecan were likely administered intravenously according to standard preclinical protocols.
-
-
Efficacy Endpoints:
-
The primary endpoint was tumor growth inhibition, measured by regular caliper measurements of tumor volume.
-
Animal body weight was monitored as an indicator of treatment toxicity.
-
-
Statistical Analysis:
-
Statistical comparisons of tumor growth between the different treatment groups were performed to determine the significance of the anti-tumor effects and the presence of synergy.
-
Conclusion
The preclinical data for this compound in combination with paclitaxel and sacituzumab govitecan in TNBC models demonstrated a strong synergistic anti-tumor effect. The complete tumor growth inhibition observed with the paclitaxel combination highlights the potential of MCL-1 inhibition to significantly enhance the efficacy of taxane-based chemotherapy. While the clinical development of this compound has been halted, these findings underscore the continued relevance of MCL-1 as a therapeutic target and provide a solid rationale for the continued exploration of other MCL-1 inhibitors in combination with various chemotherapy agents for the treatment of solid tumors. Further research in this area is warranted to identify optimal combination strategies and patient populations that may benefit from this therapeutic approach.
References
A Head-to-Head In Vitro Comparison of Mcl-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of prominent Myeloid cell leukemia-1 (Mcl-1) inhibitors. This analysis is based on publicly available experimental data to assist in the informed selection of compounds for pre-clinical research.
Myeloid cell leukemia-1 (Mcl-1), a key pro-survival protein of the Bcl-2 family, is a critical survival factor for many cancers and a mediator of resistance to various therapies. Its overexpression is a common feature in a wide range of malignancies, including hematological cancers and solid tumors. Small molecule inhibitors that directly target Mcl-1 have emerged as a promising class of targeted cancer treatments. These inhibitors, often referred to as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bak and Bax, thereby triggering programmed cell death.
This guide focuses on a head-to-head comparison of several leading Mcl-1 inhibitors, including Tapotoclax (AMG-176), S63845 (MIK665), AZD5991, and A-1210477, based on their biochemical and cellular activities.
Quantitative Data Comparison
The following tables summarize the key in vitro performance metrics for prominent Mcl-1 inhibitors based on biochemical binding assays and cell-based potency assays.
Table 1: Biochemical Binding Affinity of Mcl-1 Inhibitors
| Inhibitor | Assay Type | Binding Affinity (Kᵢ) | Binding Affinity (K𝒹) | Reference |
| Tapotoclax (AMG-176) | TR-FRET | 0.13 nM | [1] | |
| S63845 (MIK665) | TR-FRET | < 1.2 nM | 0.19 nM | [1][2] |
| AZD5991 | FRET | 0.13 nM | 0.17 nM (SPR) | [2][3] |
| A-1210477 | FRET | 0.454 nM | [2] | |
| VU661013 | TR-FRET | 97 pM | [2] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; FRET: Fluorescence Resonance Energy Transfer; SPR: Surface Plasmon Resonance.
Table 2: Cellular Potency of Mcl-1 Inhibitors (IC₅₀) in Mcl-1 Dependent Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ | Reference |
| Tapotoclax (AMG-176) | H929 | Multiple Myeloma | 1-10 nM | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 1-10 nM | [4] | |
| S63845 (MIK665) | H929 | Multiple Myeloma | 10-100 nM | [4] |
| MOLM-13 | Acute Myeloid Leukemia | 10-100 nM | [4] | |
| AZD5991 | H929 | Multiple Myeloma | 19 nM | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 7 nM | [5] | |
| MV-4-11 | Acute Myeloid Leukemia | 5 nM | [5] | |
| A-1210477 | H929 | Multiple Myeloma | 26.2 nM | [2] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the binding affinity of an inhibitor to Mcl-1 by quantifying the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant His-tagged Mcl-1 protein
-
Fluorescently-labeled BH3 peptide (e.g., from Bim or Noxa) as the acceptor
-
Terbium (Tb)-labeled anti-His antibody as the donor
-
TR-FRET assay buffer
-
Test Mcl-1 inhibitor
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Dilute the recombinant Mcl-1 protein, the fluorescently-labeled peptide, and the Tb-labeled antibody in the assay buffer.
-
Assay Setup: To the wells of a 384-well plate, add the diluted donor (Tb-labeled anti-His antibody) and acceptor (fluorescently-labeled BH3 peptide).
-
Add the various concentrations of the test inhibitor to the designated wells. Include positive controls (with peptide, without inhibitor) and negative controls (without peptide).
-
Reaction Initiation: Initiate the binding reaction by adding the diluted Mcl-1 protein to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.[6]
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).[6]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). A decrease in this ratio with increasing inhibitor concentration indicates displacement of the fluorescent peptide from Mcl-1. Plot the ratio against the inhibitor concentration to determine the IC₅₀ value, which can then be used to calculate the Kᵢ.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells cultured in multiwell plates
-
Test Mcl-1 inhibitor
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Mcl-1 inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the signal against the inhibitor concentration and use a non-linear regression to determine the IC₅₀ value.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Materials:
-
Cells treated with Mcl-1 inhibitor
-
Annexin V conjugated to a fluorochrome (e.g., FITC, APC)
-
Propidium Iodide (PI) or another viability dye
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the Mcl-1 inhibitor, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[1]
-
Staining: Add the fluorochrome-conjugated Annexin V and the viability dye (e.g., PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Visualizing the Mechanism and Evaluation
To provide a clearer understanding of the Mcl-1 inhibitor's mechanism of action and the general workflow for their evaluation, the following diagrams have been generated.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: General workflow for Mcl-1 inhibitor evaluation.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ch.promega.com [ch.promega.com]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Zamzetoclax and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The advent of BH3 mimetics has marked a significant advancement in the targeted therapy of various cancers, particularly hematological malignancies. These drugs function by inhibiting anti-apoptotic BCL-2 family proteins, thereby restoring the natural process of programmed cell death, or apoptosis. However, as with many targeted therapies, the development of resistance poses a significant clinical challenge. This guide provides a comprehensive comparison of the cross-resistance profiles of the MCL-1 inhibitor Zamzetoclax and other BH3 mimetics that target BCL-2 and BCL-xL, supported by experimental data and detailed methodologies.
It is important to note that the clinical development of this compound (formerly GS-9716) has been discontinued, and as a result, publicly available preclinical and clinical data on its specific cross-resistance profile are limited.[1] Therefore, this guide will focus on the well-established principles of cross-resistance among different classes of BH3 mimetics, using this compound as a representative of MCL-1 inhibitors and drawing upon data from other well-characterized MCL-1 inhibitors where necessary.
Principles of BH3 Mimetic Action and Resistance
The BCL-2 family of proteins comprises a delicate balance of pro-apoptotic and anti-apoptotic members. Cancer cells often upregulate anti-apoptotic proteins such as BCL-2, BCL-xL, and MCL-1 to evade apoptosis.[2] BH3 mimetics are designed to specifically inhibit these anti-apoptotic proteins, leading to the activation of the pro-apoptotic proteins BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent cell death.[3][4]
Resistance to a specific BH3 mimetic can be intrinsic or acquired and often involves the upregulation of other anti-apoptotic BCL-2 family members that are not targeted by the drug in use.[4][5] This phenomenon is the primary driver of cross-resistance between different classes of BH3 mimetics.
Comparative Analysis of Cross-Resistance
A key mechanism of resistance to the BCL-2 inhibitor venetoclax (B612062) is the upregulation of MCL-1 or BCL-xL.[4][6] In such cases, cancer cells become dependent on these alternative anti-apoptotic proteins for survival, rendering them resistant to venetoclax but potentially sensitive to inhibitors of MCL-1 (like this compound) or BCL-xL. Conversely, resistance to an MCL-1 inhibitor could be mediated by the upregulation of BCL-2 or BCL-xL.[7]
The following table summarizes the expected cross-resistance patterns based on the mechanism of resistance.
| Primary Resistance To | Mechanism of Resistance | Expected Cross-Resistance Profile | Therapeutic Strategy |
| Venetoclax (BCL-2 inhibitor) | Upregulation of MCL-1 | Resistant to Venetoclax, Sensitive to this compound (or other MCL-1 inhibitors) | Combination therapy with BCL-2 and MCL-1 inhibitors[8][9][10][11][12] |
| Venetoclax (BCL-2 inhibitor) | Upregulation of BCL-xL | Resistant to Venetoclax, Sensitive to BCL-xL inhibitors | Combination therapy with BCL-2 and BCL-xL inhibitors[13] |
| This compound (MCL-1 inhibitor) | Upregulation of BCL-2 | Resistant to this compound, Sensitive to Venetoclax | Combination therapy with MCL-1 and BCL-2 inhibitors[8][9][10][11][12] |
| This compound (MCL-1 inhibitor) | Upregulation of BCL-xL | Resistant to this compound, Sensitive to BCL-xL inhibitors | Combination therapy with MCL-1 and BCL-xL inhibitors |
| Pan-BCL-2 Inhibitors | Mutations in BAX/BAK | Resistant to multiple BH3 mimetics | Alternative therapeutic approaches |
Signaling Pathways in BH3 Mimetic Action and Resistance
The interplay between BCL-2 family proteins is central to both the efficacy of and resistance to BH3 mimetics. The following diagrams illustrate the mechanism of action of different BH3 mimetics and the pathways leading to cross-resistance.
Experimental Protocols for Assessing Cross-Resistance
Several key experimental techniques are employed to investigate cross-resistance between BH3 mimetics.
Cell Viability Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of different BH3 mimetics in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the BH3 mimetics (e.g., this compound, Venetoclax, Navitoclax) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTS assay.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with BH3 mimetics.
Protocol:
-
Cell Treatment: Treat cells with the respective BH3 mimetics at their IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Dynamic BH3 Profiling (DBP)
Objective: To functionally assess the apoptotic priming of cancer cells and their dependence on specific anti-apoptotic BCL-2 family proteins, which can predict sensitivity or resistance to BH3 mimetics.[14][15][16][17]
Protocol:
-
Cell Permeabilization: Harvest cells and permeabilize the plasma membrane with a mild detergent like digitonin, keeping the mitochondrial membrane intact.[14][17]
-
Peptide Exposure: Expose the permeabilized cells to a panel of synthetic BH3 peptides with known specificities (e.g., BIM, PUMA, BAD, NOXA, HRK) for a defined period.[16]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP by quantifying the release of cytochrome c or the loss of mitochondrial membrane potential (ΔΨm) via flow cytometry.[17][18]
-
Data Analysis: The degree of MOMP induced by specific peptides reveals the cell's dependence on the corresponding anti-apoptotic proteins. For example, sensitivity to the NOXA peptide indicates MCL-1 dependence.[16]
Co-Immunoprecipitation (Co-IP)
Objective: To determine the binding partners of anti-apoptotic BCL-2 family proteins and how these interactions are altered in resistant cells.
Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the anti-apoptotic protein of interest (e.g., anti-MCL-1) that is conjugated to beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes and separate them by SDS-PAGE. Perform a Western blot using antibodies against pro-apoptotic proteins (e.g., BIM, BAX, BAK) to identify which proteins were bound to the immunoprecipitated anti-apoptotic protein.
Conclusion and Future Directions
Understanding the mechanisms of cross-resistance between BH3 mimetics is crucial for the rational design of combination therapies and for overcoming treatment failure. While this compound development has been halted, the principle of targeting MCL-1 to overcome resistance to BCL-2 inhibitors remains a valid and actively pursued therapeutic strategy. Preclinical studies with other MCL-1 inhibitors have demonstrated synergistic anti-tumor activity when combined with venetoclax in various cancer models, including those with acquired resistance.[8][9][10][11][12][19]
The experimental protocols detailed in this guide provide a robust framework for researchers to investigate cross-resistance in their own models. Future research should focus on identifying predictive biomarkers to guide the use of specific BH3 mimetic combinations and to develop novel strategies to counteract resistance, ultimately improving patient outcomes.
References
- 1. GS-9716 + Anticancer Therapies for Advanced Solid Cancers · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. probiologists.com [probiologists.com]
- 8. scispace.com [scispace.com]
- 9. Synergistic Action of MCL-1 Inhibitor with BCL-2/BCL-XL or MAPK Pathway Inhibitors Enhances Acute Myeloid Leukemia Cell Apoptosis and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Bcl-2 and Bcl-xL mediate resistance to receptor tyrosine kinase targeted therapy in lung and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.sph.harvard.edu [content.sph.harvard.edu]
- 15. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. ashpublications.org [ashpublications.org]
Validating the Selectivity of Zamzetoclax for Mcl-1: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the Mcl-1 inhibitor Zamzetoclax (formerly GS-9716) with other notable Mcl-1 selective inhibitors. The objective is to offer researchers, scientists, and drug development professionals a thorough validation of this compound's selectivity, supported by available experimental data. While specific biochemical selectivity data for this compound against other Bcl-2 family members is limited in publicly available literature due to its discontinuation, this guide contextualizes its potency and selectivity based on reported cellular activities and compares it with well-characterized Mcl-1 inhibitors.[1]
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known resistance mechanism to various cancer therapies, making it a compelling target for drug development. This compound was developed as a potent and selective small molecule inhibitor of Mcl-1.[2] Preclinical data indicated that it selectively disrupts the Mcl-1/BIM protein dimer, leading to apoptosis in cancer cells.[2]
Comparative Analysis of Mcl-1 Inhibitors
To validate the selectivity of an Mcl-1 inhibitor, it is essential to compare its binding affinity (Ki) or inhibitory concentration (IC50) for Mcl-1 against other anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Bcl-w. A highly selective inhibitor will exhibit significantly greater potency for Mcl-1.
The following table summarizes the available quantitative data for this compound and other prominent Mcl-1 inhibitors.
| Inhibitor | Target | Binding Affinity (Ki/Kd) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Cellular Activity (GI50/IC50) |
| This compound (GS-9716) | Mcl-1 | Not explicitly reported | "Selective"[2] | "Selective"[2] | Median GI50 = 30 nM (hematological)[2] Median GI50 = 470 nM (breast cancer)[2] |
| AZD5991 | Mcl-1 | 0.13 nM (Ki) | >10,000-fold | >10,000-fold | 24-33 nM (AML/MM cell lines) |
| AMG-176 (Tapotoclax) | Mcl-1 | <1 nM (Ki) | >1,000-fold | >1,000-fold | Varies by cell line (e.g., 1.45 µM in TMD8)[3] |
| S63845 | Mcl-1 | 0.19 nM (Kd) | No discernible binding | No discernible binding | <100 nM in sensitive cell lines |
| A-1210477 | Mcl-1 | 0.454 nM (Ki) | >100-fold | >100-fold | 26.2 nM (IC50) |
Signaling Pathway and Mechanism of Action
Mcl-1 inhibitors exert their pro-apoptotic effects by binding to the BH3-binding groove of the Mcl-1 protein. This prevents Mcl-1 from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
References
The Mcl-1 Conundrum: A Comparative Analysis of Discontinued Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of anti-cancer therapies, the targeting of Myeloid Cell Leukemia 1 (Mcl-1) has been a journey of both immense promise and significant setbacks. As a key pro-survival protein, Mcl-1 is overexpressed in a multitude of cancers, making it a prime therapeutic target. However, the path to clinically approved Mcl-1 inhibitors has been fraught with challenges, leading to the discontinuation of several promising candidates. This guide provides a comparative analysis of these discontinued (B1498344) Mcl-1 inhibitors, offering insights into their performance, the reasons for their termination, and a look at the next generation of molecules aiming to succeed where others have faltered.
A Landscape of Discontinued Mcl-1 Inhibitors
The quest for effective Mcl-1 inhibition has seen several molecules enter clinical development, only to be halted due to issues with safety, efficacy, or both. This analysis focuses on some of the most notable discontinued Mcl-1 inhibitors: AMG-176, AMG-397, AZD5991, ABBV-467, and PRT1419. Understanding the trajectory of these compounds provides valuable lessons for the future of Mcl-1-targeted therapies.
Comparative Performance Metrics
The preclinical and early clinical data for these discontinued inhibitors highlight both their potential and their ultimate shortcomings. The following tables summarize the key performance indicators for each compound.
In Vitro Performance
| Inhibitor | Target Binding (Ki/IC50) | Cell Line Examples (IC50/EC50) | Assay Type |
| AMG-176 | <1 nM (Ki, human Mcl-1) | OPM-2 (Multiple Myeloma): data not specified | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| AMG-397 | 15 pM (Ki) | OPM2 (Multiple Myeloma): 50 nM (IC50) | Not Specified |
| AZD5991 | <1 nM (potency) | MOLP8 (AML): 33 nM (EC50); MV4;11 (AML): 24 nM (EC50) | Förster Resonance Energy Transfer (FRET) |
| ABBV-467 | <0.01 nM (Ki) | AMO-1 (Multiple Myeloma): 0.16 nM (EC50); H929 (Multiple Myeloma): 0.47 nM (EC50) | FRET |
| PRT1419 | Low nanomolar potency | OPM2 (Multiple Myeloma): data not specified | Fluorescence Polarization |
In Vivo Performance and Discontinuation Reasons
| Inhibitor | Animal Model Efficacy | Phase of Discontinuation | Primary Reason for Discontinuation |
| AMG-176 | Tumor growth inhibition in OPM-2 multiple myeloma xenografts at 20-60 mg/kg orally. | Phase 1 | Lack of clinical activity.[1] |
| AMG-397 | Tumor growth inhibition in MOLM-13 AML orthotopic model (47% TGI at 10 mg/kg).[2] | Phase 1 | Cardiac toxicity safety signal.[2] |
| AZD5991 | Tumor regressions in MM and AML xenograft models with a single IV dose.[3] | Phase 1 | Asymptomatic elevation in cardiovascular laboratory parameters.[4] |
| ABBV-467 | Dose-dependent tumor growth inhibition (46-97%) in AMO-1 multiple myeloma xenografts.[5] | Phase 1 | Increases in cardiac troponin levels.[5][6] |
| PRT1419 | Tumor regressions in OPM2 MM, MV4-11 AML, and OCI-Ly7 DLBCL xenograft models with oral administration.[7] | Phase 1 (for solid tumors) | Development in solid tumors discontinued to prioritize hematologic malignancies. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
The Common Culprit: Cardiotoxicity
A recurring theme in the discontinuation of Mcl-1 inhibitors is the emergence of cardiac toxicity, often manifesting as an elevation in cardiac troponin levels.[5][6] This on-target toxicity is believed to stem from the essential role of Mcl-1 in cardiomyocyte survival. The disruption of Mcl-1 function in the heart can lead to mitochondrial dysfunction and cell death, posing a significant safety concern.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used in the evaluation of the discontinued Mcl-1 inhibitors.
Mcl-1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is designed to measure the binding affinity of a test compound to Mcl-1 by assessing the disruption of the interaction between Mcl-1 and a fluorescently labeled ligand.
Materials:
-
Recombinant His-tagged Mcl-1 protein
-
Fluorescently labeled Mcl-1 peptide ligand (e.g., a BIM BH3 peptide) as the acceptor
-
Terbium (Tb)-labeled anti-His antibody as the donor
-
TR-FRET assay buffer
-
Test inhibitor (e.g., AMG-176)
-
384-well assay plates
Procedure:
-
Reagent Preparation: Dilute the Mcl-1 protein, acceptor peptide, and donor antibody in TR-FRET assay buffer to their optimal concentrations. Prepare a serial dilution of the test inhibitor.
-
Assay Plate Setup: In a 384-well plate, add the diluted donor antibody and acceptor peptide to all wells. Add the serially diluted test inhibitor to the designated wells. Include positive controls (no inhibitor) and negative controls (no Mcl-1 protein).
-
Incubation: Add the diluted Mcl-1 protein to all wells except the negative controls. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a microplate reader capable of TR-FRET measurements, with excitation typically around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio with increasing inhibitor concentration indicates displacement of the fluorescent ligand and binding of the inhibitor to Mcl-1. Plot the ratio against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after treatment with a test compound.
Materials:
-
Cancer cell line of interest (e.g., OPM-2)
-
Cell culture medium
-
Test inhibitor (e.g., AZD5991)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (wells with medium only) from all readings. Plot the luminescence signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Mcl-1 inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., AMO-1)
-
Matrigel (optional)
-
Test inhibitor (e.g., ABBV-467)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or a Matrigel mixture) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Administration: Administer the test inhibitor and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).[5]
-
Efficacy Assessment: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specified treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., biomarker assessment).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.
The Path Forward: Alternatives in Clinical Development
Despite the setbacks, the pursuit of Mcl-1 inhibitors continues, with several next-generation compounds currently in clinical trials.[8][9] These newer agents are being developed with a keen awareness of the challenges that led to the discontinuation of their predecessors, with a focus on optimizing their therapeutic window and mitigating off-target toxicities. As of late 2024, the clinical landscape for Mcl-1 inhibitors includes several promising candidates in early-phase development.[8]
Conclusion
The journey of Mcl-1 inhibitors is a testament to the complexities of targeting fundamental cellular processes in cancer therapy. The discontinuation of promising candidates like AMG-176, AMG-397, AZD5991, and ABBV-467, primarily due to on-target cardiac toxicity and insufficient efficacy, has provided invaluable lessons for the field. By understanding the performance limitations and the underlying reasons for failure, researchers are better equipped to design and develop safer and more effective Mcl-1 inhibitors. The ongoing clinical evaluation of a new wave of these agents offers hope that the full therapeutic potential of targeting this critical survival protein will one day be realized for the benefit of cancer patients.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preludetx.com [preludetx.com]
- 8. MCL1 Inhibitor Drug Clinical Trials & Commercialization [globenewswire.com]
- 9. businesswire.com [businesswire.com]
Sonrotoclax Demonstrates Superior Efficacy in Overcoming Venetoclax Resistance
A comparative analysis of the next-generation BCL-2 inhibitor, Sonrotoclax (BGB-11417), reveals its potent activity in preclinical models of Venetoclax-resistant hematologic malignancies. This guide provides an objective comparison of Sonrotoclax and Venetoclax (B612062), supported by experimental data, for researchers, scientists, and drug development professionals.
Initial searches for "Zamzetoclax" did not yield specific information. However, extensive data is available for Sonrotoclax (also known as BGB-11417), a potent, selective, next-generation B-cell lymphoma 2 (BCL-2) inhibitor. Given the context of the query, this guide will focus on the efficacy of Sonrotoclax in Venetoclax-resistant models.
Venetoclax, a first-in-class BCL-2 inhibitor, has significantly improved treatment outcomes for various hematologic cancers. However, the emergence of primary and acquired resistance limits its long-term efficacy.[1][2][3][4] Resistance to Venetoclax can arise from several mechanisms, most notably mutations in the BCL-2 protein itself, which reduce the binding affinity of the drug.[1][2][3][5]
Overcoming Key Resistance Mutations
A frequently observed mutation in patients who have relapsed after Venetoclax treatment is the G101V substitution in the BCL-2 protein.[1][2][3][5] This mutation sterically hinders the binding of Venetoclax to its target. Sonrotoclax has been specifically designed to overcome this and other resistance mutations.[1][2][3][5]
Comparative Efficacy of Sonrotoclax and Venetoclax
Preclinical studies have demonstrated that Sonrotoclax exhibits stronger cytotoxic activity and more profound tumor growth inhibition in various hematologic cancer models compared to Venetoclax, particularly in those harboring Venetoclax-resistant BCL-2 mutations.[1][2][3][5]
Binding Affinity and In Vitro Potency
Sonrotoclax shows a significantly higher binding affinity to both wild-type (WT) BCL-2 and the G101V mutant compared to Venetoclax. This translates to greater potency in cellular assays.
| Compound | Target | Binding Affinity (K D , nM) | Cellular Potency (EC 50 , nM) |
| Sonrotoclax | BCL-2 WT | <0.1 | 0.08 |
| BCL-2 G101V | 0.16 | 1.3 | |
| Venetoclax | BCL-2 WT | 0.15 | 1.1 |
| BCL-2 G101V | 27 | 190 | |
| Data sourced from preclinical studies. |
In Vivo Tumor Growth Inhibition
In xenograft models of hematologic malignancies, Sonrotoclax demonstrated superior anti-tumor activity compared to Venetoclax, especially in models with the BCL-2 G101V mutation.
| Model | Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| RS4;11 (ALL) | Sonrotoclax | 25 | 98 |
| Venetoclax | 100 | 75 | |
| Toledo (DLBCL) | Sonrotoclax | 25 | 102 |
| Venetoclax | 100 | 58 | |
| RS4;11 G101V | Sonrotoclax | 50 | 73 |
| Venetoclax | 100 | 24 | |
| ALL: Acute Lymphoblastic Leukemia; DLBCL: Diffuse Large B-cell Lymphoma. Data represents findings from mouse xenograft models. |
Experimental Protocols
Cell Viability Assays: Venetoclax-sensitive and -resistant cell lines (e.g., RS4;11, Toledo) were cultured. The G101V mutation was introduced into RS4;11 cells using CRISPR/Cas9 gene editing to create a resistant model. Cells were treated with increasing concentrations of Sonrotoclax or Venetoclax for a specified period (e.g., 72 hours). Cell viability was assessed using assays such as CellTiter-Glo.
Surface Plasmon Resonance (SPR): The binding affinities of Sonrotoclax and Venetoclax to purified wild-type and mutant BCL-2 proteins were measured using SPR. This technique allows for the real-time detection of molecular interactions.
Xenograft Models: Human hematologic cancer cell lines (both sensitive and resistant) were implanted into immunodeficient mice. Once tumors were established, mice were treated orally with Sonrotoclax, Venetoclax, or a vehicle control. Tumor volume was measured regularly to assess treatment efficacy.
Visualizing Mechanisms and Workflows
Caption: BCL-2 pathway and inhibitor action.
Caption: Preclinical evaluation workflow.
Conclusion
Sonrotoclax demonstrates significant promise as a next-generation BCL-2 inhibitor with the potential to overcome known Venetoclax resistance mechanisms, particularly the BCL-2 G101V mutation.[1][2][3][5] Its superior potency and efficacy in preclinical models suggest it could be a valuable therapeutic option for patients with hematologic malignancies who have developed resistance to Venetoclax. Further clinical investigation is ongoing to validate these preclinical findings.[2][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonrotoclax overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy. (2024) | Jiuyang Liu | 10 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. TalkMED AI Paper-TAP [tap.talkmed.com]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of Zamzetoclax: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Zamzetoclax is an investigational B-cell lymphoma 2 (BCL-2) inhibitor. Due to its cytotoxic potential and classification as a hazardous substance, strict adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting.
Hazard Identification and Classification
Before handling, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]
-
Germ Cell Mutagenicity (Category 1B): May cause genetic defects.[1]
Given these classifications, this compound and any materials that come into contact with it must be treated as hazardous chemical waste .[2][3]
Personal Protective Equipment (PPE) and Handling Precautions
All handling and disposal procedures involving this compound must be conducted with appropriate PPE to minimize exposure. These activities should ideally be performed within a designated containment area, such as a chemical fume hood or biological safety cabinet.
| Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption.[2][4] |
| Lab Coat | Disposable, solid-front gown made of a low-permeability fabric. | Protects against splashes and contamination of personal clothing.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Shields eyes from potential splashes or aerosol exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of aerosolization or if handling the powder outside of a containment hood. | Protects against inhalation of hazardous particles.[4] |
Step-by-Step Disposal Procedure
The guiding principle for this compound disposal is strict segregation from all other waste streams.[2][3] All contaminated items must be disposed of as hazardous waste through an approved waste disposal facility.[1]
Step 1: Identify and Segregate Waste Immediately upon generation, all waste contaminated with this compound must be segregated into a dedicated hazardous waste container. Do not mix this waste with general trash, biohazardous waste, or other chemical waste streams.[2][3]
Step 2: Use Designated Waste Containers All this compound waste must be collected in containers specifically designated for hazardous or cytotoxic waste. These containers must be:
-
Leak-proof and puncture-resistant.
-
Kept closed when not in use.
-
Clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."[4]
-
Often color-coded. Institutional guidelines may specify black containers for RCRA-regulated hazardous waste or purple containers for cytotoxic agents.[2][4][5]
Step 3: Dispose of Contaminated Materials The following table outlines the proper disposal path for various types of waste that may be contaminated with this compound.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of the original vial or container directly into the designated hazardous waste container. Do not attempt to empty or rinse it. |
| Contaminated Labware | Place all disposable labware (e.g., pipette tips, tubes, flasks, plates) that has come into contact with this compound into the hazardous waste container. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound must be placed in a dedicated, puncture-proof hazardous sharps container (e.g., a black sharps container for RCRA waste). Do not use standard red biohazard sharps containers.[2][3] |
| Contaminated PPE | Carefully remove all used PPE (outer gloves, gown, etc.) to avoid self-contamination and place it directly into the designated hazardous waste container.[6] |
| Spill Cleanup Materials | All materials used to clean a this compound spill (absorbent pads, wipes, etc.) must be disposed of as hazardous waste.[4] |
Step 4: Decontamination of Reusable Equipment For non-disposable glassware or equipment, the initial rinsate from cleaning must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Step 5: Final Disposal Once the hazardous waste container is full (typically no more than 90% capacity), it must be securely sealed. The container should then be stored in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS department or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[4][7]
Emergency Procedures: Spill Management
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Secure the Area: Restrict access to the spill location.
-
Don PPE: If not already wearing it, put on the full required PPE.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Clean the Area: Use a detergent solution to clean the spill area, followed by a thorough rinse with water.
-
Dispose of Cleanup Materials: All materials used for the cleanup are considered hazardous waste and must be disposed of in the designated container.[4]
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision tree for this compound waste segregation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. web.uri.edu [web.uri.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. secamb.nhs.uk [secamb.nhs.uk]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Zamzetoclax
Essential protocols for the safe management, use, and disposal of the investigational Bcl-2 inhibitor, Zamzetoclax, are critical for protecting laboratory personnel. This guide provides immediate, actionable safety and logistical information to minimize exposure risk and ensure a secure research environment.
This compound is an investigational agent, and as such, comprehensive safety data may be limited. Therefore, it is imperative to handle it with the caution afforded to all potent cytotoxic compounds. The following procedures are based on the available Safety Data Sheet (SDS) for this compound and general best practices for handling hazardous drugs.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. | Protects the eyes and mucous membranes from accidental splashes or aerosolized particles of the compound. |
| Body Protection | A disposable, solid-front, back-closing gown made of a low-linting, impervious material (e.g., polyethylene-coated polypropylene). Gowns should have long sleeves with tight-fitting elastic or knit cuffs. | Prevents contamination of personal clothing and skin. Impervious material is critical to block penetration of the chemical. |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended for handling the solid compound. If exposure limits are exceeded or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used. | Minimizes the risk of inhaling airborne particles of the active pharmaceutical ingredient. |
| Foot Protection | Closed-toe shoes are required. Disposable shoe covers should be worn and removed before exiting the designated handling area. | Protects feet from spills and prevents the tracking of contaminants outside of the laboratory. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting. This workflow is designed to minimize the risk of exposure at each step of the process.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
